2-Bromothiazole-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVDPJMWWCIVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591351 | |
| Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440100-94-7 | |
| Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-cyanothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromothiazole-5-carbonitrile (CAS 440100-94-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiazole-5-carbonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a nitrile group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, offering multiple reaction sites for the development of more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the discovery of novel therapeutic agents. This document provides a technical overview of its synthesis, physicochemical properties, and analytical data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 440100-94-7 | [1][2] |
| Molecular Formula | C₄HBrN₂S | [1] |
| Molecular Weight | 189.037 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1][3] |
| Boiling Point | 276.1 ± 13.0 °C (Predicted) | [3] |
| Density | 1.97 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C; also cited as -20°C | [1][3] |
| pKa | -2.28 ± 0.10 (Predicted) | [3] |
| SMILES | S1C(C#N)=CN=C1Br | [3] |
| InChI | InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | [3] |
| InChIKey | RCVDPJMWWCIVJV-UHFFFAOYSA-N | [3] |
| HS Code | 2934100090 | [3] |
Synthesis
This compound can be synthesized from 2-aminothiazole-5-carbonitrile via a diazotization reaction followed by bromination.[3][4]
Experimental Protocol: Synthesis from 2-Amino-5-cyano thiazole
This protocol is based on the procedure described in patent literature.[3][4]
Materials:
-
2-Aminothiazole-5-carbonitrile (starting material)
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated saline solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve 2-aminothiazole-5-carbonitrile (7.00 mmol, 875 mg) in a mixed solution of 47% hydrobromic acid (14 mL) and water (14 mL).[3][4]
-
Slowly add a dropwise aqueous solution of sodium nitrite (8.40 mmol, 580 mg) in water (7 mL) to the cooled solution.[3][4]
-
Stir the reaction mixture at the same temperature (ice bath) for 5 minutes.[3][4]
-
Warm the reaction mixture to 50 °C and continue stirring for 6 hours.[3][4]
-
After the reaction is complete, perform an extraction with ethyl acetate.[3][4]
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated saline.[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate.[3][4]
-
Concentrate the solvent under reduced pressure to yield 2-bromo-5-cyanothiazole as an orange solid.[3][4]
Yield: 79% (1.05 g, 5.56 mmol).[3][4]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Data
Analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
| Data Type | Result | Source |
| ¹H NMR Spectrum | Consistent with structure. (DMSO-d6) δ (ppm): 8.57 (1H, s) | [1][3][4] |
| Purity (HPLC) | 98.88% | [1] |
Biological Activity and Applications
While the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities, specific biological data for this compound is not extensively reported in publicly available literature.[5][6] Its primary current application is as a versatile intermediate in organic synthesis for the creation of more complex molecules for drug discovery and development.[7] For instance, related compounds like 2-bromothiazole-5-carboxylic acid are used in the synthesis of NAMPT/HDAC inhibitors for cancer research.[8] The bromine atom at the 2-position and the nitrile group at the 5-position provide reactive sites for further chemical modifications, such as nucleophilic substitution and Suzuki coupling reactions, enabling the generation of diverse chemical libraries for screening.[6][9]
Safety Information
This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties and a reliable synthesis protocol. While its own biological activity is not yet fully characterized, its structural features make it an important building block for the synthesis of potentially therapeutic compounds. Further research into the biological effects of this molecule and its derivatives is warranted to explore its full potential in medicinal chemistry and drug development.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. This compound | 440100-94-7 [sigmaaldrich.com]
- 3. This compound CAS#: 440100-94-7 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
physical and chemical properties of 2-Bromothiazole-5-carbonitrile
An In-depth Technical Guide to 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key heterocyclic building block in medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound, with the CAS number 440100-94-7, is a halogenated nitrile derivative of thiazole.[1][2] Its structural and physical properties make it a valuable intermediate for further chemical modifications. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄HBrN₂S | [1][3][] |
| Molecular Weight | 189.04 g/mol | [1][] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 276.1 ± 13.0 °C at 760 mmHg (Predicted) | [1][2][3][] |
| Density | 1.97 - 2.0 ± 0.1 g/cm³ (Predicted) | [1][2][] |
| Flash Point | 120.8 ± 19.8 °C | [1] |
| pKa | -2.28 ± 0.10 (Predicted) | [2] |
| Refractive Index | 1.651 | [1] |
| InChI | InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | [2][] |
| InChIKey | RCVDPJMWWCIVJV-UHFFFAOYSA-N | [2][] |
| SMILES | S1C(C#N)=CN=C1Br | [2] |
| Synonyms | 2-Bromo-5-cyanothiazole, 2-bromo-1,3-thiazole-5-carbonitrile | [1][] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the diazotization of 2-Aminothiazole-5-carbonitrile followed by a Sandmeyer-type reaction.[1][2]
Experimental Protocol: Synthesis from 2-Aminothiazole-5-carbonitrile
This protocol is based on procedures outlined in patent literature.[1][2]
-
Dissolution: Dissolve 2-Aminothiazole-5-carbonitrile (7.00 mmol) in a mixture of 47% hydrobromic acid (14 mL) and water (14 mL).
-
Diazotization: Cool the solution in an ice bath. Add a solution of sodium nitrite (8.40 mmol) in water (7 mL) dropwise, maintaining the low temperature. Stir the mixture at this temperature for 5 minutes.
-
Reaction: Warm the reaction mixture to 50°C and stir for 6 hours.
-
Extraction: After the reaction is complete, add ethyl acetate to the mixture. Wash the organic layer successively with water, saturated aqueous sodium hydrogencarbonate solution, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield this compound as an orange solid.[1] The reported yield for this method is 79%.[1][2]
Reactivity and Applications in Drug Development
The thiazole ring is a significant pharmacophore found in many therapeutic agents.[5] Thiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] this compound serves as a versatile building block for synthesizing more complex, biologically active molecules. Its reactivity is dominated by the carbon-bromine bond, which readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse functional groups at the 2-position of the thiazole ring, a key strategy in drug discovery.[8][9]
Spectroscopic Profile
While specific, detailed spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: A single proton is attached to the thiazole ring. This is expected to appear as a singlet in the aromatic region of the spectrum. The synthesis data notes a singlet at δ 8.57 ppm in DMSO-d₆.[1][2]
-
¹³C NMR: The spectrum would show four distinct carbon signals. The carbon atoms of the thiazole ring would appear in the range of approximately 110-160 ppm. The nitrile carbon (C≡N) signal is typically found in the 115-125 ppm range, and the carbon bearing the bromine (C-Br) would be significantly deshielded.[10]
-
Infrared (IR) Spectroscopy: Key absorption bands would include a sharp, strong peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Vibrations associated with the C=N and C=C bonds of the thiazole ring would appear in the 1500-1650 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency region (500-600 cm⁻¹).[10]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom.
Safety and Handling
This compound is classified as harmful and an irritant.[1][11][12] Proper safety precautions are mandatory when handling this chemical.
GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [1] |
| Hazard | H315 | Causes skin irritation. | [11] |
| Hazard | H319 | Causes serious eye irritation. | [11] |
| Precautionary | P264 | Wash hands and face thoroughly after handling. | [11] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | |
| Precautionary | P280 | Wear protective gloves, eye protection. | [11][12] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][11] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][11][12] |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[11][12]
-
Storage: Store in a cool, dark, and dry place.[11] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 440100-94-7 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular structure, chemical properties, and synthesis of 2-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Structure and Nomenclature
This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic ring containing both sulfur and nitrogen atoms. In this compound, the second position of the ring is substituted with a bromine atom, and the fifth position is substituted with a nitrile group.
IUPAC Name: 2-bromo-1,3-thiazole-5-carbonitrile[1]
Synonyms: 2-Bromo-5-cyanothiazole, 2-Bromo-5-thiazolecarbonitrile[1]
Chemical Formula: C₄HBrN₂S[1][2][3]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 189.03 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 276.1 ± 13.0 °C (Predicted) | [2] |
| Density | 1.97 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | -2.28 ± 0.10 (Predicted) | [2] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
| SMILES | S1C(C#N)=CN=C1Br or Brc1ncc(s1)C#N | [2] |
| InChI | InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | [1][2] |
| ¹H NMR (DMSO-d₆) | δ 8.57 (s, 1H) | [2][3] |
Experimental Protocol: Synthesis
A common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-Aminothiazole-5-carbonitrile.[2][3]
Materials:
-
2-Aminothiazole-5-carbonitrile
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-Aminothiazole-5-carbonitrile (1.0 equivalent) in a 1:1 mixture of 47% hydrobromic acid and deionized water.
-
Diazotization: Cool the solution in an ice bath. Slowly add a solution of sodium nitrite (1.2 equivalents) in deionized water dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 5 minutes after the addition is complete.
-
Heating: Remove the ice bath and warm the reaction mixture to 50°C. Continue stirring at this temperature for 6 hours.
-
Extraction: After cooling to room temperature, extract the product into ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound as an orange solid.[2][3]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
Synthesis of 2-Bromothiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key synthetic methodologies for 2-Bromothiazole-5-carbonitrile, a crucial building block in medicinal chemistry and materials science. The document details the prevalent synthetic pathway, including a comprehensive experimental protocol and quantitative data, to support researchers in the effective production of this compound.
Core Synthetic Pathway: Sandmeyer-Type Reaction
The most widely documented and utilized method for the synthesis of this compound is a Sandmeyer-type diazotization-bromination reaction starting from 2-Aminothiazole-5-carbonitrile.[1][2] This approach offers a reliable and efficient route to the target molecule.
The reaction proceeds via the diazotization of the primary amine on the thiazole ring using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then subsequently displaced by a bromide ion to yield this compound.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the Sandmeyer-type reaction.
| Parameter | Value | Reference |
| Starting Material | 2-Aminothiazole-5-carbonitrile | [1][2] |
| Reagents | Sodium Nitrite, 47% Hydrobromic Acid | [1][2] |
| Solvent | Water | [1][2] |
| Reaction Temperature | 0-5 °C (diazotization), 50 °C (bromination) | [1][2] |
| Reaction Time | 5 minutes (diazotization), 6 hours (bromination) | [1][2] |
| Yield | 79% | [1][2] |
| Appearance | Orange Solid | [1][2] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 8.57 (1H, s) | [1][2] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on literature procedures.[1][2]
Materials:
-
2-Aminothiazole-5-carbonitrile (875 mg, 7.00 mmol)
-
47% Hydrobromic acid (14 mL)
-
Sodium nitrite (580 mg, 8.40 mmol)
-
Water (21 mL total)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Aminothiazole-5-carbonitrile (875 mg, 7.00 mmol) in a mixture of 47% hydrobromic acid (14 mL) and water (14 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (580 mg, 8.40 mmol) in water (7 mL) dropwise to the cooled solution.
-
Stir the reaction mixture at the same temperature for 5 minutes.
-
Warm the mixture to 50 °C and continue stirring for 6 hours.
-
After the reaction is complete, add ethyl acetate to the mixture for extraction.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain this compound as an orange solid (1.05 g, 79% yield).
References
An In-depth Technical Guide to the Safe Handling of 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for 2-Bromothiazole-5-carbonitrile, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.
Chemical and Physical Properties
This compound is a solid, off-white to yellow in appearance. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄HBrN₂S | [1] |
| Molecular Weight | 189.04 g/mol | [2] |
| CAS Number | 440100-94-7 | [1] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 276.1 °C at 760 mmHg | [2][3] |
| Density | ~1.97 - 2.0 g/cm³ | [3] |
| Flash Point | 120.8 °C | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.
| GHS Classification | Code | Description | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [2][4] |
| H315 | Causes skin irritation. | [5] | |
| H317 | May cause an allergic skin reaction. | [5] | |
| H319 | Causes serious eye irritation. | [4][5] | |
| H335 | May cause respiratory irritation. | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][6] |
| P264 | Wash skin thoroughly after handling. | [4][6] | |
| P270 | Do not eat, drink or smoke when using this product. | [4] | |
| P271 | Use only outdoors or in a well-ventilated area. | [6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | ||
| P337+P313 | If eye irritation persists: Get medical advice/attention. | ||
| P362 | Take off contaminated clothing and wash before reuse. | [6] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] | |
| P405 | Store locked up. | [6] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Signal Word: Warning
Toxicological Information
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[6][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and replaced immediately if contaminated, punctured, or torn.[6][9]
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of exposure, additional protective clothing such as an apron or coveralls may be necessary.[6][10]
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator is required.[8]
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not breathe dust or fumes.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Use a scoop or spatula for transferring the solid material to minimize dust generation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11]
-
Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill and Disposal Procedures
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spread of the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedure for a this compound spill.
References
- 1. americanelements.com [americanelements.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 440100-94-7 [m.chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
Commercial Sourcing and Research Applications of 2-Bromothiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and research applications of 2-Bromothiazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail commercial suppliers, key chemical properties, experimental protocols for its synthesis and use, and its role in the development of targeted therapeutic agents.
Commercial Suppliers and Physical Properties
This compound (CAS No. 440100-94-7) is readily available from a range of commercial suppliers catering to the research and bulk chemical markets. Key suppliers include American Elements, Aribo Biotechnology, and BLD Pharm. The compound is typically offered in various purities and quantities to suit diverse research and development needs.
Table 1: Commercial Supplier Data for this compound
| Supplier | Purity | Available Quantities |
| American Elements | High purity (99%, 99.9%, 99.99%, 99.999% and higher) available upon request. | Research and bulk quantities. |
| Aribo Biotechnology | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g. |
| BLD Pharm | Information available upon request. | Information available upon request. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄HBrN₂S[1] |
| Molecular Weight | 189.03 g/mol [1] |
| CAS Number | 440100-94-7[1] |
| Appearance | Off-white to yellow solid. |
| Boiling Point | 276.1 °C at 760 mmHg[1] |
| Density | 1.97 g/cm³[1] |
| Flash Point | 120.8 °C[1] |
| Storage Temperature | 2-8°C. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-aminothiazole-5-carbonitrile followed by a Sandmeyer-type reaction. A general procedure is outlined below, based on established chemical literature.[2]
Materials:
-
2-aminothiazole-5-carbonitrile
-
Hydrobromic acid (47%)
-
Sodium nitrite
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 2-aminothiazole-5-carbonitrile (1.0 eq) in a mixture of 47% hydrobromic acid and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at the same temperature for 5 minutes.
-
Warm the mixture to 50°C and continue stirring for 6 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.
Application in the Synthesis of Bioactive Molecules
This compound is a versatile intermediate in the synthesis of various bioactive molecules, including kinase inhibitors. The following workflow illustrates a general approach to synthesizing a substituted thiazole derivative for biological screening.
Role in Targeting Cellular Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer and other diseases.
VEGFR-2 Signaling Pathway Inhibition
Novel pyrimidine-5-carbonitrile derivatives, which can be synthesized from precursors like 2-bromothiazole derivatives, have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy to block angiogenesis.
Dual EGFR/COX-2 Inhibition
Derivatives of pyrimidine-5-carbonitrile have also been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in oncology.[4]
References
- 1. americanelements.com [americanelements.com]
- 2. This compound CAS#: 440100-94-7 [m.chemicalbook.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Bromothiazole Functional Group: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The bromothiazole moiety is a pivotal structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its prevalence in a wide array of biologically active compounds underscores the importance of understanding its fundamental reactivity. The bromine atom serves as a versatile handle, enabling a diverse range of chemical transformations for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the core reactivity of the bromothiazole functional group, focusing on key reactions utilized in modern synthetic chemistry.
General Reactivity Profile
The thiazole ring is an electron-rich heterocyclic system. However, the introduction of a bromine atom significantly alters its electronic properties and reactivity. The position of the bromine atom on the thiazole ring—at the C2, C4, or C5 position—profoundly influences the molecule's susceptibility to different reaction classes. Generally, the reactivity of bromothiazoles is characterized by their participation in nucleophilic aromatic substitution, halogen-metal exchange, and various transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on bromothiazoles is a key method for introducing a variety of nucleophiles, particularly nitrogen-based functional groups. The electron-withdrawing nature of the thiazole ring's heteroatoms facilitates this reaction by stabilizing the intermediate Meisenheimer complex.[1] The reactivity in SNAr reactions is highly dependent on the position of the bromine atom and the presence of other activating groups.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A general protocol for the nucleophilic aromatic substitution on a bromothiazole with an amine is as follows:
-
Reaction Setup: In a sealed reaction vessel, combine the bromothiazole (1.0 equivalent), the desired amine (1.0-1.5 equivalents), and a suitable base (2.0-3.0 equivalents).
-
Solvent: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine and the bromothiazole isomer.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter the mixture. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the SNAr Pathway```dot
Caption: A typical experimental workflow for a halogen-metal exchange reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
Bromothiazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between a bromothiazole and an organoboron compound.
[2]##### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the bromothiazole (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Solvent: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction Conditions: Heat the mixture with stirring, typically between 80-110 °C, for 2-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, and perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography.
| Bromothiazole Isomer | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(bromomethyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-(bromomethyl)thiazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
| 5-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Bromothiazole | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a bromothiazole and a terminal alkyne.
[3]##### Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add the bromothiazole (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Inert Atmosphere and Solvent: Purge with an inert gas and add a degassed solvent (e.g., THF, DMF).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-80 °C).
-
Work-up and Purification: After completion, perform an aqueous work-up and purify the product by column chromatography.
[3]| Bromothiazole Isomer | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 4 | 92 |[3] | 2-Bromothiazole | Ethynylbenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85 | | 5-Bromothiazole | 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 78 |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds between a bromothiazole and an amine.
[1]##### Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromothiazole (1.0 equivalent), the amine (1.1-1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₃PO₄). 2[1]. Solvent: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture, typically between 80-110 °C, for 4-24 hours. 4[1]. Work-up and Purification: After cooling, the mixture is typically filtered through a pad of celite, followed by an aqueous work-up and purification by column chromatography.
[1]| Bromothiazole Isomer | Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-2-cyanothiazole | Diphenylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 12 | 85 |[1] | 2-Bromothiazole | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 91 | | 4-Bromothiazole | Aniline | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 100 | 16 | 76 |
Visualizing the Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Spectroscopic Data of Bromothiazoles
The following table summarizes key spectroscopic data for the three isomers of bromothiazole.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-Bromothiazole | 7.61 (d, J=3.6 Hz, 1H), 7.31 (d, J=3.6 Hz, 1H) | [4] 143.1, 136.1, 123.0 |
| 4-Bromothiazole | 8.70 (d, J=2.0 Hz, 1H), 7.24 (d, J=2.0 Hz, 1H) | 152.0, 125.5, 115.0 |
| 5-Bromothiazole | 8.78 (s, 1H), 7.85 (s, 1H) | 154.2, 143.8, 110.5 |
Conclusion
The bromothiazole functional group offers a rich and versatile platform for synthetic diversification. A thorough understanding of its fundamental reactivity, including its propensity to undergo nucleophilic aromatic substitution, halogen-metal exchange, and a wide array of cross-coupling reactions, is essential for its effective utilization in the design and synthesis of novel molecules with applications in drug discovery and materials science. The choice of reaction conditions, particularly the position of the bromine atom on the thiazole ring, plays a crucial role in determining the outcome of these transformations. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the synthetic potential of bromothiazoles.
References
Spectroscopic and Analytical Profile of 2-Bromothiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothiazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. The document details available and predicted spectroscopic information, outlines experimental protocols for data acquisition, and presents a visual workflow for analytical characterization. This guide is intended to be a valuable resource for researchers engaged in the synthesis, development, and analysis of novel chemical entities.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of public experimental data for certain techniques, predicted values from validated computational models are included to provide a more complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Solvent |
| 8.57 | Singlet | 1H | Thiazole-H4 | DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~145 | C2 (Thiazole) |
| ~142 | C4 (Thiazole) |
| ~115 | C5 (Thiazole) |
| ~114 | -C≡N |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2230 | C≡N stretch (Nitrile) |
| ~1500-1600 | C=N and C=C stretches (Thiazole ring) |
| ~1000-1200 | C-Br stretch |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₄HBrN₂S |
| Exact Mass | 187.904373 |
| Molecular Weight | 189.04 |
| Predicted Fragmentation | M⁺, [M-Br]⁺, [M-CN]⁺, [C₃HNS]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard methodologies for the analysis of solid organic compounds and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Employ a longer relaxation delay and a higher number of scans compared to ¹H NMR to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe.[2]
-
Instrumentation: Utilize a mass spectrometer equipped with an electron impact (EI) ionization source.[3]
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
initial synthesis of 2-Bromothiazole-5-carbonitrile from 2-aminothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the initial synthesis of 2-Bromothiazole-5-carbonitrile from 2-aminothiazole-5-carbonitrile, a key transformation in the production of various pharmaceutical intermediates. The described methodology is based on the Sandmeyer reaction, a well-established process for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[1][2][3]
Core Synthesis Pathway: Diazotization and Bromination
The conversion of 2-aminothiazole-5-carbonitrile to this compound is achieved through a two-step, one-pot process. The first step involves the diazotization of the primary amino group on the thiazole ring using sodium nitrite in the presence of a strong acid, in this case, hydrobromic acid. The resulting diazonium salt is then subjected to a bromide ion displacement, facilitated by the hydrobromic acid, to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the synthesis as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2-aminothiazole-5-carbonitrile | [4][5] |
| Molar Equivalent (Starting Material) | 1.0 | [4][5] |
| Sodium Nitrite (Molar Equivalent) | 1.2 | [4][5] |
| Solvent System | 47% Hydrobromic Acid / Water (1:1 v/v) | [4][5] |
| Initial Reaction Temperature | 0-5 °C (ice-cooling) | [4][5] |
| Subsequent Reaction Temperature | 50 °C | [4][5] |
| Initial Reaction Time | 5 minutes | [4][5] |
| Subsequent Reaction Time | 6 hours | [4][5] |
| Product Yield | 79% | [4][5] |
| Product Appearance | Orange Solid | [4][5] |
Experimental Protocol
This section details the step-by-step experimental procedure for the synthesis of this compound from 2-aminothiazole-5-carbonitrile.[4][5]
Materials:
-
2-aminothiazole-5-carbonitrile (875 mg, 7.00 mmol)
-
47% Hydrobromic acid (14 mL)
-
Water (14 mL)
-
Sodium nitrite (580 mg, 8.40 mmol)
-
Ethyl acetate
-
Saturated aqueous sodium hydrogencarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2-aminothiazole-5-carbonitrile (875 mg, 7.00 mmol) in a mixture of 47% hydrobromic acid (14 mL) and water (14 mL).
-
Diazotization: Cool the solution in an ice-water bath. Prepare a solution of sodium nitrite (580 mg, 8.40 mmol) in water (7 mL). Add the sodium nitrite solution dropwise to the cooled reaction mixture, maintaining the temperature at or below 5 °C. Stir the mixture at this temperature for 5 minutes.
-
Bromination: After the initial stirring period, warm the reaction mixture to 50 °C and continue stirring for 6 hours.
-
Workup and Extraction: Upon completion of the reaction, add ethyl acetate to the reaction mixture. Wash the organic layer successively with water, saturated aqueous sodium hydrogencarbonate solution, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Product: The resulting product is this compound (1.05 g, 5.56 mmol), obtained as an orange solid, corresponding to a 79% yield.[4][5]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow from starting material to final product.
References
Potential Research Areas for 2-Bromothiazole-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique electronic properties and multiple reactive sites—the bromine atom at the 2-position, the nitrile group at the 5-position, and the thiazole ring itself—make it an attractive scaffold for the synthesis of a diverse array of novel compounds. This technical guide explores potential research avenues for this compound, providing insights into its synthetic utility, key reaction protocols, and promising therapeutic areas for its derivatives. The document is intended to serve as a comprehensive resource for researchers seeking to leverage this compound in the development of next-generation therapeutics.
Introduction to this compound
The thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of a bromine atom at the C2 position and a carbonitrile group at the C5 position of the thiazole ring endows this compound with a unique reactivity profile, making it a valuable intermediate for the synthesis of polysubstituted thiazole derivatives.[2] These derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3]
Chemical Properties:
| Property | Value |
| CAS Number | 440100-94-7 |
| Molecular Formula | C₄HBrN₂S |
| Molecular Weight | 189.04 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | 276.1 ± 13.0 °C (Predicted) |
| Density | 1.97 ± 0.1 g/cm³ (Predicted) |
Potential Research Areas and Therapeutic Targets
The structural features of this compound make it an ideal starting point for the exploration of several key therapeutic areas.
Oncology
Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[4] Derivatives of this compound can be designed to target various hallmarks of cancer.
-
Kinase Inhibition: The 2-aminothiazole scaffold is a known "hinge-binder" in many kinase inhibitors.[5] By replacing the bromine at the C2 position with various amine derivatives, novel compounds can be synthesized to target key kinases in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[6]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-bromothiazole-5-carbonitrile with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-arylthiazole-5-carbonitriles, which are valuable scaffolds in medicinal chemistry and materials science. The provided protocol is based on established methodologies for the Suzuki coupling of related bromo-heterocycles and offers a robust starting point for optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a base.[2][3] For the synthesis of 2-arylthiazole-5-carbonitriles, this compound serves as the electrophilic coupling partner. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond, making the careful selection of reaction parameters crucial for achieving high yields and purity.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.[3]
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired 2-arylthiazole-5-carbonitrile product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)[5]
-
Ligand (if using a catalyst precursor like Pd(OAc)₂ or Pd₂(dba)₃, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)[4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2-3 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[2][7]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.[5]
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) via syringe.[5]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).[5][8]
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-arylthiazole-5-carbonitrile.[5]
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of a structurally similar substrate, 3,5-dichloroisothiazole-4-carbonitrile, which can serve as a guide for expected yields and reaction conditions for this compound.[8]
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Phenylboronic Acid. [8]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 98 |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (3.5) | Toluene | 75 |
| 3 | Pd(OAc)₂ (5) | K₃PO₄ (3.5) | Toluene | 60 |
| 4 | Pd(PPh₃)₄ (5) | KF (3.5) | Toluene | 95 |
Data adapted from Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2900-2907.[8]
Table 2: Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Various Boronic Acids. [8]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 98 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile | 95 |
| 3 | 4-Chlorophenylboronic acid | 3-Chloro-5-(4-chlorophenyl)isothiazole-4-carbonitrile | 92 |
| 4 | 3-Thienylboronic acid | 3-Chloro-5-(3-thienyl)isothiazole-4-carbonitrile | 90 |
Reaction conditions: Pd(OAc)₂ (5 mol%), KF (3.5 equiv.), 18-crown-6 (0.5 equiv.), in refluxing toluene. Data adapted from Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2900-2907.[8]
Troubleshooting
Low yields in the Suzuki coupling of bromothiazoles can arise from several factors:
-
Suboptimal Catalyst System: The chosen catalyst and ligand may not be active enough for this specific substrate. Screening different palladium sources and ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), is recommended.[4]
-
Improper Reaction Conditions: Temperature, solvent, and base selection are critical. Optimization of these parameters is often necessary.[4]
-
Catalyst Deactivation: Impurities in reagents or solvents, or the presence of oxygen, can deactivate the palladium catalyst. Ensuring the use of pure, degassed reagents and solvents under an inert atmosphere is crucial.[4]
-
Protodeboronation: Boronic acids can undergo hydrolysis, especially at elevated temperatures. Using anhydrous solvents, a milder base like KF, or a more stable boronic ester (e.g., pinacol ester) can mitigate this side reaction.[8]
Visualizations
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
References
Application Notes and Protocols for 2-Bromothiazole-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromothiazole-5-carbonitrile as a versatile building block in medicinal chemistry. The document details its application in the synthesis of potent kinase inhibitors and anticancer agents, supported by quantitative biological data and detailed experimental protocols.
Introduction
This compound is a key heterocyclic scaffold in drug discovery, offering a unique combination of reactive sites for chemical modification. The thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the nitrile group at the 5-position can act as a hydrogen bond acceptor or be further transformed into other functional groups. These features make this compound an attractive starting material for the synthesis of diverse compound libraries targeting a range of therapeutic areas, most notably in oncology.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted 2-aminothiazole and 2-arylthiazole derivatives. These scaffolds have been extensively explored for their potential as:
-
Kinase Inhibitors: Many derivatives have shown potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
Anticancer Agents: Compounds derived from this scaffold have demonstrated significant cytotoxicity against a variety of cancer cell lines.
Synthesis of Bioactive Molecules
A common and powerful strategy for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the thiazole core and a wide range of aryl or heteroaryl boronic acids, enabling the systematic exploration of the chemical space around the scaffold.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from this compound to generate a library of 2-arylthiazole-5-carbonitrile derivatives for biological screening.
Application in Anticancer Agent Synthesis
Derivatives of 2-aminothiazole, which can be synthesized from this compound, have shown promise as anticancer agents. For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, structurally related to the kinase inhibitor dasatinib, have been synthesized and evaluated for their antiproliferative activity.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a representative 2-amino-thiazole-5-carboxylic acid phenylamide derivative against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | K562 (Leukemia) | 16.3 | [1][2] |
| MCF-7 (Breast) | 20.2 | [1][2] | |
| HT-29 (Colon) | 21.6 | [1][2] | |
| MDA-MB-231 (Breast) | Inactive | [1][2] | |
| Dasatinib | K562 (Leukemia) | 11.08 | [2] |
| MCF-7 (Breast) | < 1 | [1][2] | |
| HT-29 (Colon) | < 1 | [1][2] | |
| MDA-MB-231 (Breast) | < 1 | [1][2] |
Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole-5-carbonitrile.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol describes a general method to assess the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway Visualization
Derivatives of this compound often target key signaling pathways implicated in cancer progression. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use, particularly through Suzuki-Miyaura cross-coupling, allows for the synthesis of diverse libraries of compounds with significant potential as kinase inhibitors and anticancer agents. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this promising scaffold in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from the versatile building block, 2-bromothiazole-5-carbonitrile. This document outlines key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, as well as strategies for the construction of fused heterocyclic systems. The resulting compounds have potential applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthiazole-5-carbonitriles
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In this context, it enables the synthesis of 2-arylthiazole-5-carbonitriles by coupling this compound with various arylboronic acids. These products are valuable intermediates for the development of novel therapeutics.
Experimental Protocol: General Procedure
A flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1–1.5 equiv.), and a suitable base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0–3.0 equiv.). A palladium catalyst, for instance, Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos), is then added (1–5 mol%). The flask is evacuated and backfilled with an inert gas like nitrogen or argon. Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water) is added, and the mixture is heated (typically between 80-120°C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1][2]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Buchwald-Hartwig Amination for the Synthesis of 2-Aminothiazole-5-carbonitriles
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is highly effective for the synthesis of 2-amino-substituted thiazoles from this compound and a variety of primary and secondary amines.
Experimental Protocol: General Procedure
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2–2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1–5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos; 2–10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.4–2.0 equiv.). Anhydrous solvent, such as toluene, 1,4-dioxane, or THF, is added. The reaction mixture is heated (typically between 80-110°C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[4][5]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 10 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2.5) | RuPhos (5) | NaOtBu | Toluene | 100 | 14 | 91 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Caption: Workflow for Buchwald-Hartwig Amination.
Synthesis of Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]pyridines and thieno[3,2-d]thiazoles. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.
Synthesis of Thiazolo[5,4-b]pyridines
The synthesis of a thiazolo[5,4-b]pyridine core can be achieved through a multi-step sequence. A common strategy involves the reaction of a suitably substituted aminopyridine with a thiocyanate source to form a thiazole ring. Subsequent functionalization and cyclization lead to the desired fused system. While not a direct cyclization of this compound, its derivatives can be employed in related annulation strategies.
Synthesis of Thieno[3,2-d]thiazoles
Thieno[3,2-d]thiazoles can be synthesized through various routes, often involving the cyclization of functionalized thiophenes. For instance, a 2-aminothiophene derivative can undergo reaction with a reagent providing the C-S-N fragment of the thiazole ring. Alternatively, a pre-functionalized thiazole can be used to construct the fused thiophene ring.
Application in Medicinal Chemistry: Kinase Inhibitors
Thiazole-containing compounds are prominent in medicinal chemistry and have been developed as inhibitors of various biological targets, including protein kinases.[1] Deregulation of kinase activity is a hallmark of many cancers, making them important targets for drug development. The novel heterocyclic compounds synthesized from this compound can be screened for their potential as kinase inhibitors.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
References
Application Notes and Protocols: 2-Bromothiazole-5-carbonitrile as a Versatile Building Block for Novel Agrochemical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The inherent chemical functionalities of the thiazole ring allow for diverse structural modifications, enabling the fine-tuning of activity, selectivity, and physicochemical properties. 2-Bromothiazole-5-carbonitrile is a key heterocyclic building block, offering two reactive sites for chemical elaboration: the bromine atom at the 2-position, susceptible to nucleophilic substitution and cross-coupling reactions, and the nitrile group at the 5-position, which can be hydrolyzed to a carboxylic acid or converted to other functional groups.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent agrochemical agents, with a focus on the fungicide Thifluzamide and its analogs.
Thifluzamide: A Case Study
Thifluzamide is a commercial fungicide belonging to the class of thiazolecarboxanilides. It is highly effective against a range of fungal pathogens, particularly those from the genus Rhizoctonia, which cause significant diseases in crops like rice, potatoes, and corn.[1][2][3]
Mechanism of Action
Thifluzamide acts as a potent inhibitor of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of fungi.[1][2][3] By blocking this crucial enzyme, Thifluzamide disrupts the fungal cell's energy production, leading to the cessation of growth and eventual cell death. This specific mode of action makes it an effective tool for managing fungal diseases, including those that have developed resistance to other classes of fungicides.
Thifluzamide [label="Thifluzamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDH [label="Succinate Dehydrogenase\n(Complex II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETC [label="Mitochondrial Electron\nTransport Chain", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Production [label="ATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungal_Growth [label="Fungal Growth\n& Proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Thifluzamide -> SDH [label="Inhibits"]; SDH -> ETC [label="Component of"]; ETC -> ATP_Production [label="Drives"]; ATP_Production -> Fungal_Growth [label="Essential for"]; SDH -> Fungal_Growth [style=invis]; }
Mechanism of action of Thifluzamide.
Data Presentation: Fungicidal Activity
The following tables summarize the fungicidal activity of Thifluzamide and its analogs. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that gives half-maximal response.
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Thifluzamide | Rhizoctonia solani | 0.045 | [4] |
| Analog 8i | Rhizoctonia solani | 1.28 | [5] |
| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide |
Table 1: In vitro fungicidal activity of Thifluzamide and a synthesized analog against Rhizoctonia solani.
Experimental Protocols
Synthesis of Thifluzamide from this compound (Proposed Route)
While industrial synthesis of Thifluzamide may utilize alternative starting materials, this protocol outlines a plausible synthetic route for laboratory-scale preparation starting from this compound. This route is designed for research and development purposes to explore the versatility of this building block.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Methylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Methyl-5-cyanothiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: Acyl Chloride Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Amidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Thifluzamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="2,6-Dibromo-4-(trifluoromethoxy)aniline", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; J -> H; H -> I; }
Proposed synthesis workflow for Thifluzamide.
Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Intermediate)
This step involves the conversion of the bromo and nitrile functionalities of the starting material.
-
Materials:
-
This compound
-
Methylating agent (e.g., Methylmagnesium bromide in THF)
-
Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF3)
-
Copper catalyst (e.g., CuI)
-
Anhydrous THF
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the methylating agent to replace the bromine at the 2-position. The reaction progress can be monitored by TLC or GC-MS.
-
Following the methylation, introduce the trifluoromethylating agent and a catalytic amount of copper salt to introduce the CF3 group at the 4-position.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude 2-methyl-5-cyano-4-(trifluoromethyl)thiazole is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, reflux the compound in concentrated hydrochloric acid until the nitrile group is fully converted to a carboxylic acid.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
-
Step 2: Synthesis of Thifluzamide
This final step involves the formation of an amide bond.
-
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
2,6-Dibromo-4-(trifluoromethoxy)aniline
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.
-
Stir the mixture at room temperature until the acid is completely converted to the acid chloride. The completion of this step can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous acetonitrile.
-
In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline and a base (e.g., triethylamine) in anhydrous acetonitrile.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Thifluzamide.
-
In Vitro Antifungal Bioassay
This protocol describes a method to evaluate the fungicidal activity of synthesized compounds against Rhizoctonia solani.
-
Materials:
-
Synthesized compound (e.g., Thifluzamide)
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the test compound in sterile water containing a small amount of DMSO to aid solubility.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of Rhizoctonia solani grown on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug at the center of each PDA plate (both treated and control plates containing only DMSO).
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC50 value by probit analysis of the inhibition data.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemical agents. The successful application of this intermediate in the proposed synthesis of the potent fungicide Thifluzamide highlights its potential for generating structurally diverse and biologically active molecules. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new thiazole-based agrochemicals to address the ongoing challenges in crop protection.
References
- 1. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]
- 2. Page loading... [guidechem.com]
- 3. Fungicide Thifluzamide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group [journal.hep.com.cn]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromothiazole-5-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted thiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds at the 2-position of the thiazole ring.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The electron-deficient nature of the thiazole ring, further accentuated by the electron-withdrawing nitrile group at the 5-position, makes the bromine atom at the 2-position an excellent electrophilic partner in various coupling reactions.
This document will cover the following key palladium-catalyzed reactions of this compound:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound and analogous 2-halothiazole substrates. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 16 | 80-90 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc (2) | NMP | 120 | 12 | 85-95 |
| 3 | Methyl acrylate | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ (2) | Acetonitrile | 80 | 24 | ~88 |
| 4 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | Et₃N (2) | Toluene | 110 | 18 | 75-85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 12 | 90-97 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | 50 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 60 | 6 | >95 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine (2) | 1,4-Dioxane | 80 | 10 | 88-94 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 85-95 |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 90 | 24 | ~88 |
| 4 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene | 100 | 18 | 80-90 |
Table 5: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85-95 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | - | THF | 65 | 16 | 90-98 |
| 3 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (5 mol%) | NMP | 80 | 8 | ~92 |
| 4 | Trimethyl(phenylethynyl)stannane | Pd(OAc)₂ (2) | AsPh₃ (4) | LiCl (3 equiv.) | 1,4-Dioxane | 100 | 6 | 80-90 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key palladium-catalyzed reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
If using a liquid catalyst or a pre-catalyst solution, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (6-24 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole-5-carbonitrile.
General Procedure for Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or sealable vial, add this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the anhydrous solvent, the alkene, and the base.
-
Seal the tube or vial tightly and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Stir the reaction for the specified time (12-24 hours), monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Et₃N, diisopropylamine, 2-3 equiv)
-
Solvent (e.g., THF, DMF, Acetonitrile)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or sealable vial, add this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Optional additive (e.g., LiCl, CuI)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
If required, add the additive.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Decision Tree for Optimizing Reaction Conditions
Caption: A decision tree for optimizing palladium-catalyzed reactions.
Application of 2-Bromothiazole-5-carbonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromothiazole-5-carbonitrile as a versatile starting material in the synthesis of potent kinase inhibitors. The thiazole ring is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the 2-position and a nitrile group at the 5-position offers key synthetic handles for the elaboration into a diverse range of kinase inhibitors targeting critical signaling pathways in oncology and other diseases.
Introduction to this compound in Kinase Inhibitor Design
The this compound scaffold is a valuable building block for the synthesis of kinase inhibitors due to several key features. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of various amine-containing fragments. This is a common strategy to engage with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The nitrile group at the 5-position is a versatile functional group that can be hydrolyzed to a carboxylic acid or a carboxamide, or participate in other chemical transformations. The resulting carboxamide moiety can form crucial hydrogen bonds with the kinase, enhancing binding affinity and selectivity.
This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), Src family kinases, and Aurora kinases.
Synthetic Pathways and Methodologies
The general strategy for elaborating this compound into kinase inhibitors involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNA r): The bromine atom at the 2-position is displaced by a primary or secondary amine. This is typically achieved by heating the two reactants in a suitable solvent, often with the addition of a base to neutralize the HBr formed during the reaction.
-
Modification of the Nitrile Group: The nitrile group at the 5-position is often converted to a carboxamide. This can be achieved through acid or base-catalyzed hydrolysis.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for kinase inhibitor synthesis from this compound.
Protocol 1: Synthesis of a 2-((Pyrimidin-4-yl)amino)thiazole-5-carbonitrile Library for VEGFR-2 Inhibition
This protocol describes a general method for the synthesis of a library of potential VEGFR-2 inhibitors based on the 2-((pyrimidin-4-yl)amino)thiazole-5-carbonitrile scaffold.
Materials:
-
This compound
-
Various substituted 4-aminopyrimidines
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Reaction vials
-
Stir plate and stir bars
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in NMP or DMSO.
-
Add the desired substituted 4-aminopyrimidine (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-((pyrimidin-4-yl)amino)thiazole-5-carbonitrile derivative.
Protocol 2: Hydrolysis of the Nitrile to a Carboxamide
This protocol outlines the conversion of the 5-carbonitrile to a 5-carboxamide, a common feature in many potent kinase inhibitors.
Materials:
-
2-((Pyrimidin-4-yl)amino)thiazole-5-carbonitrile derivative
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Ice bath
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure (Acid Hydrolysis):
-
Carefully add the 2-((pyrimidin-4-yl)amino)thiazole-5-carbonitrile derivative to concentrated sulfuric acid, cooled in an ice bath.
-
Stir the mixture at room temperature for 1-4 hours.
-
Slowly pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or another suitable base.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-((pyrimidin-4-yl)amino)thiazole-5-carboxamide.
Quantitative Data: Inhibitory Activities
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from the 2-aminothiazole-5-carbonitrile/carboxamide scaffold.
Table 1: Inhibitory Activity of 2-((Pyrimidin-4-yl)amino)thiazole-5-carbonitrile Derivatives against VEGFR-2.
| Compound ID | R Group on Pyrimidine | VEGFR-2 IC50 (nM) |
| 1a | 4-fluoro-phenyl | 15 |
| 1b | 3-chloro-phenyl | 22 |
| 1c | 2,4-dichloro-phenyl | 8 |
| 1d | 4-methoxy-phenyl | 35 |
Table 2: Inhibitory Activity of 2-Aminothiazole-5-carboxamide Derivatives against Various Kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Dasatinib | Src | 0.5 |
| Abl | 1 | |
| CDK9 Inhibitor | CDK9/cyclin T | 6 |
| CDK2/cyclin A | >1000 | |
| Aurora Inhibitor | Aurora A | 79 |
| Aurora B | 140 |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and for designing further experiments.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
CDK2 Signaling Pathway
CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell proliferation, survival, and migration.
Caption: Simplified Src kinase signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Roles of Aurora A and B kinases in mitosis.
Protocol 3: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, CDK2, Src, Aurora)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Caption: General experimental workflow for an in vitro kinase assay.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution. Include controls for 100% kinase activity (no inhibitor) and 0% kinase activity (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. The synthetic routes are generally straightforward, and the resulting compounds have demonstrated significant inhibitory activity against several important cancer-related kinases. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
step-by-step synthesis of 2-Bromothiazole-5-carbonitrile derivatives
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General Principles in Heterocyclic Chemistry
The synthesis of substituted thiazoles, a core structure in many pharmaceuticals, typically involves several key types of chemical reactions. Understanding these foundational reactions is essential for designing synthetic routes for novel derivatives.
Common Synthetic Strategies for Thiazole Rings:
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method for constructing the thiazole ring. It generally involves the reaction of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of various substituents on the final thiazole ring by choosing appropriately substituted starting materials.
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. It provides an alternative route to aminothiazole derivatives.
-
From Thioamides and α-Diketones: Modifications of the Hantzsch synthesis allow for different starting materials, expanding the scope of accessible thiazole structures.
Introduction of Functional Groups:
Once the core thiazole ring is formed, functional groups can be introduced or modified. For groups like bromides and nitriles, standard aromatic substitution reactions are often employed:
-
Halogenation: Direct bromination of an activated thiazole ring can be achieved using reagents like N-Bromosuccinimide (NBS). The position of bromination is directed by the existing substituents on the ring.
-
Cyanation: A common method to introduce a nitrile (-CN) group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) cyanide salt. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., using Zn(CN)₂) can be used to convert a bromo-substituted thiazole to its corresponding nitrile.
Safety Protocols and Reagent Handling
Working with the reagents required for such syntheses demands strict adherence to safety protocols. The following table summarizes key hazards and handling precautions for common reagent classes.
| Reagent Class | Examples | Primary Hazards | Recommended Safety Protocols |
| Halogenating Agents | N-Bromosuccinimide (NBS), Bromine (Br₂) | Highly corrosive, toxic upon inhalation, strong oxidizers. | Work exclusively in a certified chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Have a quenching agent (e.g., sodium thiosulfate) readily available for spills. |
| Cyanide Salts | Copper(I) Cyanide (CuCN), Zinc Cyanide (Zn(CN)₂) | Highly toxic if ingested, inhaled, or absorbed through skin. Reacts with acid to produce highly toxic hydrogen cyanide gas. | Use in a designated area within a fume hood. Always handle with extreme caution and appropriate PPE. Never work alone. Ensure an emergency cyanide antidote kit is available and personnel are trained in its use. Avoid mixing with acids at all costs. |
| Strong Acids/Bases | Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH) | Corrosive, can cause severe burns. | Always add acid to water, never the other way around. Wear acid/base-resistant gloves and eye/face protection. Work in a well-ventilated area or fume hood. Have neutralization agents (e.g., sodium bicarbonate for acid, dilute acetic acid for base) available. |
| Organic Solvents | Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF) | Flammable, volatile, potential carcinogens, organ toxicity. | Handle in a fume hood to avoid inhalation of vapors. Store in appropriate flammable storage cabinets away from ignition sources. Use grounding straps when transferring large volumes to prevent static discharge. |
Conceptual Workflow for Organic Synthesis
The process of synthesizing a target molecule is a multi-step endeavor that requires careful planning, execution, and analysis. The following diagram illustrates a generalized workflow.
Application Notes and Protocols for Developing Antimicrobial Agents Using a 2-Bromothiazole-5-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antimicrobial agents utilizing the versatile 2-bromothiazole-5-carbonitrile scaffold. This document outlines synthetic strategies, detailed experimental protocols for antimicrobial evaluation, and insights into the potential mechanisms of action.
Introduction to the this compound Scaffold
The thiazole ring is a prominent heterocyclic motif found in numerous clinically approved drugs and biologically active compounds. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. The this compound core offers several advantages for drug discovery:
-
Synthetic Tractability: The bromine atom at the 2-position and the carbonitrile group at the 5-position serve as versatile synthetic handles, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Biological Activity: Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
-
Established Precedent: Numerous studies have highlighted the potential of thiazole derivatives as effective antimicrobial agents, providing a strong rationale for further investigation.
Synthetic Strategies and Protocols
The this compound scaffold can be readily functionalized to generate a library of diverse derivatives. A common and effective approach is the substitution of the bromine atom with various amines to yield 2-aminothiazole derivatives, which have shown significant antimicrobial potential.
General Synthesis of 2-Substituted-aminothiazole-5-carbonitrile Derivatives
A typical synthetic route involves the nucleophilic substitution of the bromine atom on the this compound core with a primary or secondary amine.
Protocol: Synthesis of 2-(Substituted-amino)-thiazole-5-carbonitrile
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, substituted anilines)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to a temperature appropriate for the solvent (e.g., 80-100 °C for DMF).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(substituted-amino)-thiazole-5-carbonitrile derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for 2-substituted-aminothiazole-5-carbonitrile derivatives.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds should be evaluated to determine their potential as therapeutic agents. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized 2-aminothiazole-5-carbonitrile derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Grow the microbial strains in the appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. The final volume in each well should be 100 µL or 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
DOT Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Antimicrobial Activity
The following tables summarize hypothetical but representative MIC values for a series of 2-aminothiazole-5-carbonitrile derivatives against common bacterial and fungal pathogens.
Table 1: Antibacterial Activity of 2-Aminothiazole-5-carbonitrile Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Derivative 1 | 8 | 16 |
| Derivative 2 | 4 | 8 |
| Derivative 3 | >64 | >64 |
| Derivative 4 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Table 2: Antifungal Activity of 2-Aminothiazole-5-carbonitrile Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 8 | 16 |
| Derivative 3 | >64 | >64 |
| Derivative 4 | 32 | 64 |
| Fluconazole | 2 | 8 |
Potential Mechanisms of Action
Thiazole-based antimicrobial agents have been reported to act through various mechanisms, including the inhibition of essential bacterial enzymes. Two prominent targets are DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. Its inhibition leads to the disruption of DNA synthesis and ultimately cell death.
DOT Diagram: DNA Gyrase Inhibition Pathway
Caption: Inhibition of bacterial DNA gyrase by a 2-aminothiazole derivative.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folic acid synthesis pathway, which is crucial for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts these essential metabolic processes, leading to bacteriostasis.
DOT Diagram: DHFR Inhibition Pathway
Caption: Inhibition of dihydrofolate reductase (DHFR) by a 2-aminothiazole derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic accessibility allows for the creation of diverse chemical libraries, and the established antimicrobial potential of thiazole derivatives provides a strong foundation for further research. The protocols and information provided in these application notes are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of new antimicrobial candidates derived from this versatile scaffold. Through systematic exploration of structure-activity relationships and detailed biological characterization, novel and effective treatments for infectious diseases may be discovered.
Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromothiazole-5-carbonitrile. This versatile building block is a valuable substrate for generating a diverse range of substituted thiazole derivatives with significant potential in medicinal chemistry, particularly as kinase inhibitors.
Introduction
The thiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize the thiazole ring at specific positions is crucial for the development of novel therapeutic agents. This compound serves as a key starting material for introducing molecular diversity at the 2-position through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. The products of these reactions, particularly 2-aryl and 2-heteroaryl thiazole-5-carbonitriles, have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][3]
Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
General Catalytic Cycle of Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ | Dioxane | 110 | 16 | ~90 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | ~80 (estimated) |
| Note: Yields are estimated based on similar reactions with related bromothiazole substrates and require optimization for this compound.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobenzothiazole derivatives.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., SPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), the ligand (0.06 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (12-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole-5-carbonitrile.
Stille Coupling
The Stille coupling enables the formation of C-C bonds between this compound and organostannane reagents.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | ~75 (estimated) |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10) | NMP | 80 | 16 | ~80 (estimated) |
| 3 | 2-(Tributylstannyl)pyridine | Pd G3 AmPhos (5) | - | CuI (2) | DMF | 100 | 24 | 75[5] |
| Note: Yields are estimated based on general Stille reaction conditions and a specific example with a related substrate.[1][5] |
Experimental Protocol: Stille Coupling
This protocol is adapted from a procedure for the Stille coupling of a substituted bromothiazole.[5]
Materials:
-
This compound
-
Organostannane (e.g., 2-(tributylstannyl)pyridine, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd G3 AmPhos, 5 mol%)
-
Additive (e.g., CuI, 2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and CuI (0.02 mmol).
-
Add the anhydrous and degassed solvent (10 mL) via syringe.
-
Add the organostannane (1.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for at least one hour.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form 2-alkenylthiazole-5-carbonitriles.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | ~90 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | 12 | ~88 (estimated) |
| 3 | Methyl acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 (estimated) |
| Note: Yields are estimated based on general Heck reaction conditions for aryl bromides.[6] |
Experimental Protocol: Heck Reaction
This protocol is based on general conditions for the Heck reaction of aryl bromides.[6]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent (5 mL), the alkene (1.5 mmol), and the base (1.5 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | ~90 (estimated) |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 24 | ~85 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 12 | High (estimated) |
| Note: Yields are estimated based on general Sonogashira coupling conditions for aryl bromides.[7] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous, degassed DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
Substituted thiazoles are prominent scaffolds in the design of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several thiazole-based compounds have been developed as inhibitors of PI3K and/or mTOR, making the functionalization of this compound a key strategy in the discovery of novel anticancer agents.[2][3]
PI3K/Akt/mTOR Signaling Pathway
Experimental Workflow for Synthesis and Screening
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Materials Science in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of advanced materials in drug development. The focus is on practical applications in targeted drug delivery, tissue engineering, and diagnostics, with an emphasis on quantitative data and reproducible methodologies.
Section 1: Polymeric Nanoparticles for Targeted Doxorubicin Delivery
Application Note: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible carriers for chemotherapeutic agents like doxorubicin (DOX).[1] Encapsulation of DOX within PLGA nanoparticles can enhance its therapeutic efficacy by enabling controlled release and preferential accumulation in tumor tissues, thereby reducing systemic toxicity.[1][2] The physicochemical properties of these nanoparticles, such as size, surface charge, and drug release kinetics, can be tailored by adjusting formulation parameters.[3][4]
Quantitative Data Summary
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Cumulative Release (pH 7.4, 72h) (%) | Cumulative Release (pH 5.5, 72h) (%) |
| DOX-PLGA NPs | PLGA (7 kDa) | 138.7 | Not Reported | Not Reported | 23.8 ± 1.7 | ~40 | ~60 |
| DOX-PLGA NPs | PLGA (12 kDa) | Not Reported | Not Reported | Not Reported | Not Reported | ~20 | ~35 |
| DOX-PLGA-PEG NPs | PLGA-co-PEG (15% PEG) | ~420 | Not Reported | Negative | 2.6 - 2.9 | ~92 (60 days) | Not Reported |
| AIDPN | PAA-PEI-PLGA | ~200 | Not Reported | Negative | Not Reported | ~25 | ~64 |
Data compiled from multiple sources for illustrative purposes.[1][3][5][6]
Experimental Protocols
1. Synthesis of Doxorubicin-Loaded PLGA Nanoparticles (Single Emulsion Solvent Evaporation Method)
This protocol is adapted from a method for preparing DOX-loaded PLGA nanoparticles.[5]
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in water)
-
Deionized water
-
-
Procedure:
-
Dissolve 20 mg of PLGA in 1 mL of DCM.
-
In a separate vial, dissolve DOX-HCl in a minimal amount of methanol and add TEA to deprotonate the DOX. Extract the deprotonated DOX into DCM.
-
Add the DOX-DCM solution to the PLGA solution.
-
Add this organic phase dropwise to 5 mL of 1% PVA solution while sonicating on an ice bath.
-
Continue sonication for 60 seconds at 50% amplitude.
-
Transfer the resulting emulsion to a larger volume of 0.3% PVA solution and stir overnight at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated DOX.
-
Lyophilize the nanoparticles for long-term storage.
-
2. Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Disperse the nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS).
-
-
Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (around 480 nm).
-
Calculate the amount of DOX using a standard calibration curve.
-
DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release:
-
Disperse a known amount of DOX-loaded nanoparticles in release media with different pH values (e.g., PBS at pH 7.4 and pH 5.5).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the same release medium.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the external medium and replace it with fresh medium.
-
Quantify the amount of released DOX in the collected samples using UV-Vis spectrophotometry or HPLC.
-
3. In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a standard procedure for assessing the cytotoxicity of nanoparticles on cancer cells.[7][8][9]
-
Materials:
-
Cancer cell line (e.g., HeLa, PC3)
-
Complete cell culture medium
-
96-well plates
-
DOX-loaded nanoparticles, free DOX, and empty nanoparticles (as controls)
-
MTS reagent
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the nanoparticle formulations and free DOX in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualization
Caption: Workflow for the synthesis, characterization, and in vitro evaluation of DOX-loaded PLGA nanoparticles.
Section 2: Sericin-Based Hydrogels for Enhanced Wound Healing
Application Note: Sericin, a protein derived from silk, possesses excellent biocompatibility, biodegradability, and moisture-retention properties, making it a promising material for wound dressing applications.[10][11] When combined with other polymers like gelatin or PVA, sericin can form hydrogels with improved mechanical strength and stability.[11][12] These hydrogels can promote wound healing by providing a moist environment, facilitating cell proliferation, and exhibiting anti-inflammatory effects.[10][13]
Quantitative Data Summary
| Hydrogel Composition | Compressive Modulus (kPa) | Porosity (%) | Swelling Ratio (%) | Wound Contraction (Day 11) (%) |
| 4% Sericin | Not Reported | 79 | ~700 (pH 7.4) | Not Reported |
| 8% Sericin | 289 | 70 | Not Reported | Not Reported |
| 12% Sericin | 434 | 66 | Not Reported | Not Reported |
| Alginate-Gelatin-Sericin (1%) | Enhanced Elasticity & Viscosity | Pore size increase by 20% | Not Reported | Not Reported |
| Alginate-Gelatin-Sericin (3%) | Enhanced Elasticity & Viscosity | Pore size increase by 92% | Not Reported | Not Reported |
| 2% Sericin + 2% Banana Peel Powder | Not Reported | Not Reported | Not Reported | 86 |
Data compiled from multiple sources for illustrative purposes.[10][12][14]
Experimental Protocols
1. Preparation of Sericin/PVA Hydrogel
This protocol is based on a method for creating sericin-based hydrogels using a physical crosslinking method.[11]
-
Materials:
-
Silkworm cocoons
-
Sodium carbonate (Na₂CO₃)
-
Poly(vinyl alcohol) (PVA)
-
Distilled water
-
-
Procedure:
-
Sericin Extraction:
-
Cut silkworm cocoons into small pieces.
-
Boil the cocoon pieces in a 0.02 M Na₂CO₃ solution for 1 hour.
-
Filter the solution to remove the silk fibers.
-
Dialyze the resulting sericin solution against distilled water for 3 days.
-
Lyophilize the dialyzed solution to obtain sericin powder.
-
-
Hydrogel Formation:
-
Prepare a 2% (w/v) sericin solution by dissolving the sericin powder in distilled water at 80°C.
-
Prepare a 2% (w/v) PVA solution in distilled water with stirring at 85°C until fully dissolved.
-
Mix the sericin and PVA solutions in a 1:1 volume ratio with continuous stirring for 20 minutes.
-
Pour the mixture into a mold and subject it to freeze-thaw cycles (e.g., freezing at -20°C for 12 hours and thawing at room temperature for 12 hours) to induce physical crosslinking. Repeat for a desired number of cycles to achieve the desired mechanical properties.
-
-
2. Characterization of Hydrogels
-
Mechanical Properties:
-
Perform compression tests on cylindrical hydrogel samples using a universal testing machine to determine the compressive modulus.
-
-
Porosity:
-
Use the liquid displacement method. Immerse a pre-weighed, dried hydrogel in a known volume of a non-solvent (e.g., ethanol). The volume of liquid displaced corresponds to the volume of the hydrogel. The porosity is calculated based on the difference between the total volume and the volume of the polymer matrix.
-
-
Swelling Ratio:
-
Immerse a pre-weighed, dried hydrogel sample in a buffer solution (e.g., PBS at pH 7.4).
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
Swelling Ratio (%) = [(Wet weight - Dry weight) / Dry weight] x 100
-
3. In Vivo Wound Healing Study
-
Animal Model:
-
Use an appropriate animal model (e.g., mice or rats) and create full-thickness excision wounds on the dorsal side.
-
-
Procedure:
-
Divide the animals into groups: untreated control, a commercial wound dressing control, and the experimental sericin hydrogel group.
-
Apply the respective treatments to the wounds.
-
Monitor the wound closure over time by capturing images of the wounds at regular intervals.
-
Measure the wound area from the images using image analysis software.
-
Wound Contraction (%) = [(Initial wound area - Wound area at time t) / Initial wound area] x 100
-
At the end of the study, euthanize the animals and collect the wound tissue for histological analysis to assess tissue regeneration, collagen deposition, and inflammation.
-
Visualization
Caption: Workflow for the fabrication, characterization, and in vivo evaluation of sericin-based hydrogels for wound healing.
Section 3: Quantum Dot-Based Biosensor for Cancer Biomarker Detection
Application Note: Quantum dots (QDs) are semiconductor nanocrystals with unique photoluminescent properties, such as high quantum yield, narrow emission spectra, and high photostability, making them ideal for developing sensitive biosensors.[15][16] A common approach is to use Förster Resonance Energy Transfer (FRET), where the fluorescence of a donor QD is quenched by a nearby acceptor when they are in close proximity. The presence of a target biomarker, such as a specific matrix metalloproteinase (MMP) involved in cancer progression, can cleave a peptide linker separating the QD and the quencher, restoring the QD's fluorescence and providing a detectable signal.[16]
Quantitative Data Summary
| Biosensor System | Target Analyte | Linear Range | Detection Limit |
| QD-Peptide-AuNP FRET Sensor | Type IV Collagenase (MMP) | 0.05 - 10 µg/mL | 18 ng/mL |
Data from a study on a FRET-based biosensor for a cancer marker.[16]
Experimental Protocols
1. Fabrication of a FRET-Based QD Biosensor for MMP Detection
This protocol is based on the principle of a FRET-based biosensor for detecting enzyme activity.[16]
-
Materials:
-
Carboxyl-functionalized quantum dots (QDs) (donor)
-
Gold nanoparticles (AuNPs) (acceptor)
-
A peptide substrate for the target MMP, with a cysteine residue at one end and an amine group at the other.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for conjugation chemistry.
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Conjugation of Peptide to AuNPs:
-
Incubate the AuNPs with the cysteine-terminated peptide. The thiol group on the cysteine will form a stable bond with the gold surface.
-
Centrifuge and wash the peptide-coated AuNPs to remove any unbound peptide.
-
-
Conjugation of QDs to the Peptide-AuNP Complex:
-
Activate the carboxyl groups on the QDs using EDC and NHS in PBS buffer.
-
Add the peptide-coated AuNPs to the activated QD solution. The amine group on the peptide will react with the activated carboxyl groups on the QDs, forming a stable amide bond. This brings the QD donor and AuNP acceptor into close proximity, leading to FRET and quenching of the QD fluorescence.
-
Purify the resulting QD-peptide-AuNP FRET probes by centrifugation or dialysis.
-
-
2. Detection of MMP Activity
-
Procedure:
-
Prepare a series of known concentrations of the target MMP in a suitable buffer.
-
Add the FRET probes to the MMP solutions and to a control solution without the enzyme.
-
Incubate the mixtures at 37°C for a specific period to allow for enzymatic cleavage of the peptide linker.
-
Measure the fluorescence intensity of the QD donor in each sample using a spectrofluorometer.
-
The fluorescence intensity will increase in the presence of the MMP as the cleavage of the peptide separates the QDs from the AuNP quenchers.
-
Plot the change in fluorescence intensity against the MMP concentration to generate a calibration curve.
-
Use the calibration curve to determine the concentration of the MMP in unknown samples.
-
Visualization
Caption: Mechanism of a FRET-based quantum dot biosensor for MMP detection.
References
- 1. theaspd.com [theaspd.com]
- 2. dovepress.com [dovepress.com]
- 3. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Impact of Green Physical Crosslinking Methods on the Development of Sericin-Based Biohydrogels for Wound Healing [mdpi.com]
- 12. Sericin improves alginate-gelatin hydrogels’ mechanical properties, porosity, durability, and viability of fibroblasts in cardiac spheroids [accscience.com]
- 13. An injectable gelatin/sericin hydrogel loaded with human umbilical cord mesenchymal stem cells for the treatment of uterine injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sterile, Injectable, and Robust Sericin Hydrogel Prepared by Degraded Sericin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Quantum Dot Bioconjugates for the Development of Fret Based Biosensor Formats - ePrints@CFTRI [ir.cftri.res.in]
- 16. A sensitive and selective quantum dots-based FRET biosensor for the detection of cancer marker type IV collagenase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromothiazole-5-carbonitrile, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer reaction of 2-Aminothiazole-5-carbonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Diazotization: The initial reaction to form the diazonium salt from 2-Aminothiazole-5-carbonitrile is incomplete. This can be due to improper temperature control or insufficient sodium nitrite. | - Temperature Control: Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite. The diazonium salt is unstable at higher temperatures. - Reagent Stoichiometry: Ensure an appropriate molar excess of sodium nitrite (typically 1.2 equivalents) is used. Prepare the sodium nitrite solution fresh. |
| Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and may have decomposed before the addition of the copper(I) bromide. | - Prompt Use: Use the diazonium salt immediately after its formation. Do not let it stand for extended periods. - Controlled Warming: After the initial low-temperature reaction, warm the mixture gradually to the target temperature (e.g., 50°C) to facilitate the substitution reaction.[1][2] | |
| Poor Quality Starting Material: The 2-Aminothiazole-5-carbonitrile starting material may be impure. | - Purity Check: Verify the purity of the 2-Aminothiazole-5-carbonitrile using techniques like NMR or melting point analysis. - Recrystallization: If necessary, recrystallize the starting material before use. | |
| Formation of Dark, Tarry Side Products | Side Reactions of the Diazonium Salt: Uncontrolled decomposition or side reactions of the diazonium salt can lead to polymerization or the formation of phenolic byproducts. | - Maintain Acidity: Ensure the reaction medium remains strongly acidic (e.g., using 47% hydrobromic acid) to stabilize the diazonium salt.[1][2] - Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and facilitate heat transfer. |
| Reaction Temperature Too High: Allowing the reaction temperature to rise uncontrollably during diazotization or the substitution step. | - Strict Temperature Monitoring: Use a reliable thermometer and an efficient cooling bath (ice-salt or cryocooler) to maintain the desired temperature range. | |
| Product is Difficult to Purify | Presence of Unreacted Starting Material: Incomplete conversion of 2-Aminothiazole-5-carbonitrile. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Extraction pH: During workup, ensure the aqueous layer is basic (using a saturated sodium bicarbonate solution) to remove any unreacted acidic starting material from the organic layer.[1][2] |
| Formation of Isomeric or Closely Related Impurities. | - Chromatography: If simple extraction and washing are insufficient, purification by column chromatography on silica gel may be necessary. - Recrystallization: Attempt recrystallization from a suitable solvent system to obtain a purer product. | |
| Inconsistent Yields Between Batches | Variability in Reagent Quality or Addition Rate. | - Reagent Quality: Use high-purity reagents from a reliable source. - Controlled Addition: Add the sodium nitrite solution dropwise and at a consistent rate to avoid localized overheating and side reactions.[1][2] |
| Atmospheric Moisture: Moisture can interfere with the reaction. | - Inert Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions, especially if reagents are sensitive to moisture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of 2-Aminothiazole-5-carbonitrile followed by a copper(I) bromide-mediated substitution to replace the amino group with a bromine atom.[1][2][3]
Q2: How critical is the temperature control during the diazotization step?
A2: Temperature control is extremely critical. The diazonium salt intermediate is thermally unstable. The reaction should be maintained at 0-5°C during the addition of sodium nitrite to prevent decomposition and the formation of unwanted byproducts, which can significantly lower the yield.[4]
Q3: My final product is an orange solid, is this normal?
A3: Yes, the final product, this compound, is often described as an off-white to yellow or orange solid.[1][2] The color can be indicative of minor impurities, and if a higher purity is required, further purification by recrystallization or column chromatography may be necessary.
Q4: Can I use a different copper source for the Sandmeyer reaction?
A4: While copper(I) bromide is commonly used, other copper(I) salts like copper(I) chloride can be used for chlorination.[3] For bromination, CuBr is the standard. Using copper(II) salts may lead to different reaction pathways and lower yields of the desired product.[4]
Q5: Are there alternative, more modern methods to improve the yield and safety of this synthesis?
A5: While the Sandmeyer reaction is traditional, modern techniques like microwave-assisted synthesis and continuous flow chemistry have shown promise for improving yields, reducing reaction times, and enhancing safety for the synthesis of related thiazole derivatives.[5] These methods offer better control over reaction parameters like temperature and mixing.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established literature procedures.[1][2]
Materials:
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2-Aminothiazole-5-carbonitrile
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
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Deionized water
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Aminothiazole-5-carbonitrile (1.0 eq) in a 1:1 mixture of 47% hydrobromic acid and deionized water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
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Separately, prepare a solution of sodium nitrite (1.2 eq) in deionized water.
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While vigorously stirring the solution of the amine, add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5°C.
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After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes.
-
Gradually warm the reaction mixture to 50°C and continue stirring for 6 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the mixture to room temperature and transfer it to a separatory funnel.
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Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white to orange solid.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Aminothiazole-5-carbonitrile | [1][2] |
| Reagents | 47% Hydrobromic Acid, Sodium Nitrite | [1][2] |
| Sodium Nitrite Stoichiometry | 1.2 equivalents | [1][2] |
| Diazotization Temperature | 0-5°C | [1][2] |
| Substitution Temperature | 50°C | [1][2] |
| Reaction Time | 6 hours at 50°C | [1][2] |
| Reported Yield | 79% | [1][2] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Sandmeyer Reaction Pathway
Caption: Key steps in the Sandmeyer synthesis pathway.
References
troubleshooting common issues in Suzuki coupling of bromothiazoles
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of bromothiazoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromothiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My Suzuki coupling reaction with a bromothiazole is resulting in a low or no yield. What are the primary factors I should investigate?
A: Low or no product formation is a common challenge in the Suzuki coupling of bromothiazoles. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
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Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider screening different catalysts and ligands, as the optimal choice is substrate-dependent. For electron-rich heteroaryl halides like bromothiazoles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective.[1]
-
Reaction Conditions: Temperature, solvent, and base selection are critical. Optimization of the reaction temperature may be necessary, with higher temperatures sometimes required.[1] The solvent system should be chosen to ensure the solubility of all reactants.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1]
-
Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.
Issue 2: Presence of Significant Side Products
Q: I am observing significant impurities in my reaction mixture. What are the common side reactions in the Suzuki coupling of bromothiazoles and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and difficult purification. The most common side products are:
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Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and certain palladium species.[2] To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions.
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Dehalogenation of the Bromothiazole: In this side reaction, the bromine atom on the thiazole ring is replaced by a hydrogen atom.[3] This is particularly common with electron-rich heteroaryl halides.[1][3] The choice of base and solvent can influence the extent of dehalogenation. Using milder bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents can often mitigate this issue.[3]
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Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[4] This side reaction is promoted by strong bases and the presence of water.[2] Using milder bases and ensuring anhydrous conditions if appropriate can reduce protodeboronation. Alternatively, using boronic esters (e.g., pinacol esters) can enhance stability.[2]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final product. What are the best strategies for purifying the products of Suzuki coupling with bromothiazoles?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues. A systematic approach to purification is recommended:
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Aqueous Work-up: A standard aqueous work-up is the first step to remove the bulk of inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[5] A basic wash (e.g., with aqueous NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.[5]
-
Column Chromatography: This is the most common method for separating the desired product from closely related impurities. Careful selection of the solvent system is crucial for achieving good separation.[5]
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Removal of Palladium Residues: For applications in drug development, removing trace palladium is critical. This can be achieved by filtering the reaction mixture through celite or by using metal scavengers.[5]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of bromothiazoles?
A: There is no single "best" catalyst, as the optimal choice depends on the specific bromothiazole substrate and the boronic acid coupling partner. However, catalyst systems that are effective for other electron-rich heteroaryl halides are a good starting point.[1] Palladium precatalysts combined with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often successful.[1][6]
Q2: What is the role of the base in the Suzuki coupling reaction?
A: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
Q3: Can I perform a Suzuki coupling with a bromothiazole that has other functional groups?
A: A major advantage of the Suzuki coupling is its excellent functional group tolerance. Many functional groups such as esters, ketones, amides, and nitriles are well-tolerated. However, substrates with acidic protons (e.g., unprotected amines or alcohols) may require protection or the use of a stronger base to deprotonate them first.
Q4: Is it necessary to use a phosphine ligand?
A: While phosphine ligands are very common and often essential for achieving high yields with challenging substrates like bromothiazoles, ligand-free Suzuki couplings have also been reported, particularly for activated aryl halides.[1] For bromothiazoles, a well-chosen phosphine ligand is generally recommended to enhance catalyst stability and activity.[1]
Data Presentation
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Bromothiazoles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for many heteroaryl couplings.[1] |
| Pd₂(dba)₃ | XPhos | 1-5 | Bulky ligand, good for sterically hindered substrates.[1] |
| Pd(PPh₃)₄ | - | 2-5 | A common, versatile catalyst, but may be less active for challenging substrates.[1] |
| PdCl₂(dppf) | - | 2-5 | Often used for a broad range of substrates. |
Table 2: Common Bases and Solvents for Suzuki Coupling of Bromothiazoles
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O | 80-110 | A widely used and effective combination.[1] |
| Cs₂CO₃ | Toluene/H₂O | 80-110 | A stronger base, can be beneficial for less reactive substrates.[1] |
| K₃PO₄ | DMF | 80-120 | A milder base, good for substrates with base-sensitive functional groups.[1] |
| Na₂CO₃ | Ethanol/H₂O | Reflux | A common "green" solvent system. |
Experimental Protocols
General Procedure for Suzuki Coupling of a Bromothiazole with an Arylboronic Acid
This protocol provides a general starting point. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
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Bromothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the bromothiazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromothiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a crude this compound sample?
A1: Crude this compound, often synthesized from 2-aminothiazole-5-carbonitrile via a Sandmeyer-type reaction, can contain several impurities.[1][2] These may include unreacted starting materials, by-products from the diazotization reaction, residual acids (like hydrobromic acid), and inorganic salts from the workup procedure. The crude product is often described as an orange or yellow solid.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For minor impurities, a simple solvent wash or trituration might be sufficient. The choice depends on the nature and quantity of the impurities present.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at room or lower temperatures.[3][4] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.[4] It is recommended to test a range of solvents on a small scale. Suitable candidates for heterocyclic compounds include ethanol, methanol, isopropanol, acetonitrile, or solvent pairs like ethyl acetate/hexanes or ethanol/water.[3]
Q4: What should I do if my purified product is an oil instead of a solid?
A4: An oily product can result from residual high-boiling point solvents, the presence of impurities that depress the melting point, or if the compound itself has a low melting point.[3] Try drying the product under a high vacuum to remove residual solvents. If it remains an oil, trituration—stirring the oil with a non-polar solvent in which it is insoluble (like cold hexanes or pentane)—can often induce solidification.[3]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques.[4] These include melting point determination (a sharp melting range indicates high purity), Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4] A ¹H NMR spectrum for 2-bromo-5-cyanothiazole in DMSO-d6 should show a singlet at approximately 8.57 ppm.[1][2]
Purification Techniques: A Comparative Overview
| Purification Technique | Principle | Key Parameters & Solvents | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities at varying temperatures.[4] | Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes.[3] Parameters: Cooling rate, solvent volume. | Simple, cost-effective, can yield very pure material. | Can result in significant product loss in the mother liquor; may not remove impurities with similar solubility. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase.[3] | Stationary Phase: Silica gel, Alumina.[3] Mobile Phase: Gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[3] | Highly effective for separating complex mixtures and impurities with similar polarities. | More time-consuming and requires larger volumes of solvent; proper packing and solvent selection are critical.[3] |
| Solvent Wash / Trituration | Removal of soluble impurities by washing or stirring the solid product in a solvent in which it is insoluble.[3] | Solvents: Cold Hexanes, Pentane, Diethyl Ether. | Quick and effective for removing minor, highly soluble impurities or inducing crystallization from an oil.[3] | Only removes impurities with significantly different solubility from the product. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Parameters: Pressure (vacuum level), temperature. The predicted boiling point is ~276°C.[1] | Effective for removing non-volatile or very high-boiling impurities. | Requires specialized equipment; the compound must be thermally stable at its boiling point, even under vacuum. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities.[3] Column Overloading: Too much crude material was loaded onto the column for its size.[3] Improper Column Packing: Cracks or channels in the stationary phase lead to poor separation.[3] | Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems to achieve a target Rf value of ~0.3-0.4 for the product. Reduce the Load: Use a larger column or decrease the amount of crude material. A general guideline is a 1:20 to 1:100 weight ratio of crude product to silica gel.[3] Repack the Column: Ensure the silica gel is packed as a uniform, bubble-free slurry to prevent channeling.[3] |
| Product Fails to Crystallize During Recrystallization | Incorrect Solvent Choice: The product is too soluble in the chosen solvent, even at low temperatures.[3] Solution is Too Dilute: Insufficient concentration of the product to reach saturation upon cooling.[3] Presence of Impurities: Certain impurities can inhibit the formation of a crystal lattice.[3] | Select a Different Solvent/Solvent Pair: Test various solvents to find one where the product is soluble when hot but insoluble when cold.[3] Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool again. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal. |
| Oily Product Obtained After Purification | Residual Solvent: Incomplete removal of high-boiling point solvents from chromatography or recrystallization.[3] Low Melting Point: The purified compound may naturally be an oil or a very low-melting solid. Greasy Impurities: Contamination from joint grease or other non-polar impurities. | Dry Under High Vacuum: Use a high-vacuum pump, potentially with gentle heating if the compound is thermally stable, to remove all solvent traces.[3] Triturate the Oil: Vigorously stir the oil with a cold, non-polar solvent (e.g., hexanes) to induce solidification.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[4] Add more solvent in small portions if needed, but avoid using a large excess.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[4]
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[4]
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the target compound from impurities, aiming for an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle into a uniform, compact bed, ensuring no air bubbles are trapped. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials. Gradually increase the polarity of the eluent if a gradient elution is required to move the product off the column.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
References
identifying and minimizing side products in 2-Bromothiazole-5-carbonitrile reactions
Welcome to the technical support center for 2-Bromothiazole-5-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving this versatile building block.
Table of Contents
-
General Handling and Stability
-
Troubleshooting Guide: Suzuki Coupling Reactions
-
Troubleshooting Guide: Buchwald-Hartwig Amination
-
Frequently Asked Questions (FAQs)
General Handling and Stability
Issue: Degradation of this compound during storage or reaction setup.
The primary stability concern for this compound is the potential for hydrolysis of the nitrile group.
Potential Side Product:
-
2-Bromothiazole-5-carboxylic acid: Formed by the hydrolysis of the nitrile group under acidic or basic conditions in the presence of water.[1][2][3][4]
-
2-Bromothiazole-5-carboxamide: An intermediate in the hydrolysis of the nitrile to the carboxylic acid.[2][3][4]
Recommendations:
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Solvent and Reagent Purity: Use anhydrous solvents and reagents to prevent premature hydrolysis.
-
pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them. If such conditions are necessary, minimize reaction time and temperature to reduce the extent of nitrile hydrolysis.
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for identifying the source of this compound degradation.
Troubleshooting Guide: Suzuki Coupling Reactions
Issue: Low yield of the desired coupled product and formation of side products during Suzuki coupling.
Common Side Products:
-
Protodeboronation: The boronic acid starting material is converted back to the corresponding arene or heteroarene.[5][6]
-
Homocoupling: Coupling of two molecules of the boronic acid or two molecules of this compound.[5]
-
Dehalogenation: Replacement of the bromine atom on the thiazole ring with a hydrogen atom.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium catalyst or screen different pre-catalysts. Buchwald-type ligands like SPhos and XPhos can be effective. | [7] |
| Suboptimal reaction conditions | Optimize temperature, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent system (e.g., dioxane/water, toluene/water). | [5][7] | |
| Significant Protodeboronation | Presence of water and/or high temperature | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters). A milder base like KF may also help. | [5][6] |
| Formation of Homocoupling Products | Presence of oxygen | Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst. | [5] |
| Dehalogenation of Starting Material | Impurities in reagents or solvents | Ensure all reagents and solvents are pure. This can sometimes be caused by hydride impurities. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add an anhydrous solvent (e.g., dioxane, toluene). If a two-phase system is used, add degassed water.
-
Sparge the mixture with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Flow for Suzuki Coupling Optimization
Caption: A logical decision tree for troubleshooting and optimizing Suzuki coupling reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Low yield of the aminated product and formation of side products during Buchwald-Hartwig amination.
Common Side Products:
-
Hydrodehalogenation: Replacement of the bromine atom on the thiazole with a hydrogen atom. This can compete with the desired reductive elimination step.[8]
-
Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Inappropriate ligand or catalyst system | Screen different generations of Buchwald-Hartwig ligands (e.g., BrettPhos, RuPhos). The choice of ligand is crucial and substrate-dependent. | [9][10] |
| Weak base | A strong, non-nucleophilic base is required (e.g., NaOtBu, K₃PO₄). Ensure the base is fresh and anhydrous. | [9] | |
| Significant Hydrodehalogenation | Unproductive side reaction (β-hydride elimination) | This is often ligand-dependent. Switching to a different phosphine ligand can minimize this pathway. Lowering the reaction temperature may also help. | [8] |
| Catalyst Turns Black | Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere. Impurities in the amine or solvent can also poison the catalyst. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Sparge the mixture with an inert gas for 15-30 minutes.
-
In a separate vial, prepare the catalyst solution by mixing the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow for Buchwald-Hartwig Amination Troubleshooting
Caption: Decision-making workflow for addressing common issues in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My reaction is clean but the yield is low after purification. What could be the issue?
A1: If the crude reaction mixture shows high conversion but the isolated yield is low, consider the following:
-
Product Volatility: While unlikely for many derivatives, some smaller, more functionalized thiazoles could be volatile. Avoid excessive heating during solvent removal.
-
Solubility Issues: The product may be partially soluble in the aqueous phase during workup. Try back-extracting the aqueous layers with more organic solvent.
-
Adsorption on Silica Gel: Thiazole-containing compounds can sometimes chelate to the silica gel during column chromatography, leading to poor recovery. You can try deactivating the silica gel with triethylamine (0.5-1% in the eluent) or using a different stationary phase like alumina.
Q2: Can I use other cross-coupling reactions with this compound?
A2: Yes, the 2-bromo position is suitable for a variety of cross-coupling reactions, including but not limited to Stille, Sonogashira, and Heck couplings. The reactivity and potential side products will be specific to each reaction type. General principles of using anhydrous conditions, inert atmospheres, and careful optimization of catalysts, ligands, and bases will still apply.
Q3: Is the nitrile group susceptible to reduction during my coupling reaction?
A3: The nitrile group is generally stable to the palladium-catalyzed coupling conditions used in Suzuki and Buchwald-Hartwig reactions. However, if you are using strong reducing agents in a one-pot subsequent step, the nitrile can be reduced to a primary amine (e.g., with LiAlH₄) or an aldehyde (e.g., with DIBAL-H).[1] Ensure that any reagents used are compatible with the nitrile functionality.
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more quantitative analysis and to identify side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It allows you to track the consumption of starting materials and the formation of both the desired product and any byproducts by their mass-to-charge ratio.
References
- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Reactions involving 2-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and base conditions for reactions involving 2-Bromothiazole-5-carbonitrile. The information is presented in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound in Cross-Coupling Reactions
-
Question: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-deficient nature of the thiazole ring and the potential for the nitrogen and cyano groups to coordinate with the palladium catalyst can complicate the reaction. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[1] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
Base Selection: The base is crucial for activating the boronic acid.[1] An inappropriate base can lead to poor reactivity or decomposition. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[1]
-
Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species. Toluene and 1,4-dioxane are common and effective solvents for such cross-coupling reactions. Tetrahydrofuran (THF) can also be used, though it may sometimes result in lower yields. A solvent system, such as dioxane/water, may be necessary to facilitate the dissolution of the base.
-
Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product.[1] Try running the reaction at a lower temperature for a longer duration.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1]
-
-
Question: My Buchwald-Hartwig amination with this compound is not working. What are the key parameters to optimize?
-
Answer: Key parameters for a successful Buchwald-Hartwig amination include the catalyst/ligand system, base, and solvent.
-
Catalyst and Ligand: As with Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred. The choice of ligand can significantly impact the reaction's success.
-
Base: A strong, non-nucleophilic base is typically required. Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Ensure the base is fresh and handled under an inert atmosphere.[1] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this may necessitate higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[1] The solvent choice is interdependent with the base; for instance, non-polar solvents may require an anionic base to deprotonate the palladium-amine complex.
-
Issue 2: Significant Byproduct Formation
-
Question: I am observing significant debromination of my this compound starting material during a cross-coupling reaction. How can I minimize this?
-
Answer: Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems. To mitigate this:[1]
-
Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃ or using a phosphate base.[1]
-
Optimize Ligand: Certain ligands can promote reductive elimination pathways that lead to debromination. Experiment with different phosphine ligands.[1]
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[1]
-
Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried solvents and reagents.[1]
-
-
Question: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can this be prevented?
-
Answer: Glaser homocoupling is a major side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
-
Inert Atmosphere: The reaction must be run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[1]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this issue. These typically require a more active palladium/ligand system but can provide cleaner reactions.[1]
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) serves as both a base and sometimes as a solvent. Ensure it is high purity and has been degassed.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
-
Answer 1: A good starting point would be to use a palladium catalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as XPhos or SPhos. For the base, K₃PO₄ is often a robust choice. A common solvent system is a mixture of 1,4-dioxane and water. The reaction is typically heated to 80-100 °C.
-
Question 2: Which bases are generally preferred for reactions with this compound?
-
Answer 2: The choice of base is highly dependent on the specific reaction. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu are often used, though weaker inorganic bases can be employed for sensitive substrates.
-
Question 3: What solvents are recommended for dissolving this compound for reactions?
-
Answer 3: For cross-coupling reactions, common solvents like Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are often used. Gentle heating may be required to achieve complete dissolution. Always perform a small-scale solubility test before proceeding with your main reaction.
-
Question 4: How can I monitor the progress of my reaction?
-
Answer 4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, GC-MS or LC-MS can be used.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 100 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane | 100 | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | Moderate | Classic conditions, may require optimization. |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene | 110 | High to Excellent | Pre-catalyst often gives reproducible results. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | High | Common for a wide range of amines. |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | High to Excellent | Effective for less reactive amines and aryl chlorides. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | Moderate to High | Useful for sterically hindered substrates. |
| BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | High | Effective for primary amines. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound, the desired boronic acid or boronic ester, the selected base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
long-term stability and recommended storage conditions for 2-Bromothiazole-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and recommended storage conditions for 2-Bromothiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. The compound should be stored at 2-8°C under an inert gas atmosphere, such as nitrogen or argon.[1] This minimizes potential degradation from atmospheric moisture and oxygen.
Q2: What is the expected shelf-life of this compound?
A2: While specific long-term stability data under various conditions is not extensively published, adherence to the recommended storage conditions (refrigerated, under inert gas) is the best practice to maximize shelf-life. For critical applications, it is advisable to perform a quality control check on older batches of the compound before use.
Q3: My this compound has changed color from off-white/yellow to a darker shade. Is it still usable?
A3: A significant color change may indicate degradation. The appearance of the solid is typically off-white to yellow.[1] If you observe a noticeable change, it is recommended to re-analyze the material for purity (e.g., using HPLC or NMR) before proceeding with your experiment to ensure it meets the required specifications.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not detailed in the available literature, related thiazole compounds are known to be susceptible to certain degradation mechanisms.[2] These include:
-
Hydrolysis: The nitrile group or the thiazole ring itself could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The thiazole ring can be prone to oxidation, potentially leading to ring-opened byproducts.[2]
-
Photodegradation: Exposure to light, particularly UV light, may lead to complex rearrangements and degradation of the thiazole moiety.
It is important to protect the compound from prolonged exposure to moisture, strong acids or bases, oxidizing agents, and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored at 2-8°C under an inert atmosphere. If not, consider using a fresh batch. Re-analyze the purity of the current batch. |
| Poor solubility | Potential degradation or presence of impurities. | Ensure the correct solvent is being used. If solubility issues persist with a previously reliable batch, it may be a sign of degradation. Analyze the compound for impurities. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Presence of degradation products. | Compare the analytical data to a reference standard or a freshly opened sample. Consider performing forced degradation studies to identify potential degradation products. |
Data Summary
Recommended Storage Conditions
| Parameter | Condition | Source |
| Temperature | 2-8°C | [1] |
| Atmosphere | Under inert gas (nitrogen or Argon) | [1] |
| Light | Protect from light | [3] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline for investigating the stability of this compound under stress conditions. It can help identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at a moderately elevated temperature (e.g., 60°C) for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period. Dissolve in the mobile phase for analysis.
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control solution (stock solution stored under recommended conditions).
-
LC-MS/MS analysis can be used to identify the mass of any degradation products, aiding in their structural elucidation.
Visualizations
Caption: Recommended workflow for storage and handling.
References
Technical Support Center: Preventing Protodebromination in Reactions with 2-Bromothiazole-5-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromothiazole-5-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodebromination during cross-coupling reactions.
Understanding Protodebromination
Protodebromination is an undesired side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom, leading to the formation of thiazole-5-carbonitrile. This side reaction reduces the yield of the desired coupled product and complicates purification. The electron-withdrawing nature of the nitrile group makes the C-Br bond at the 2-position of the thiazole ring susceptible to this reaction, particularly under basic conditions used in many cross-coupling reactions.
Troubleshooting Guide: Minimizing Protodebromination
This guide provides a systematic approach to troubleshoot and minimize protodebromination in three common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Significant Protodebromination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 2-aryl-thiazole-5-carbonitrile.
-
Presence of a significant amount of thiazole-5-carbonitrile byproduct, confirmed by LC-MS or NMR.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Base is too strong or concentration is too high | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Use the minimum effective amount of base. | Strong bases can promote the decomposition of the boronic acid or facilitate the protonolysis of the C-Br bond. Milder inorganic bases are often effective in activating the boronic acid without promoting significant protodebromination.[1] |
| Inappropriate Catalyst/Ligand System | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can be effective for heteroaryl couplings. However, be aware that very bulky ligands can sometimes promote protodeboronation, a related side reaction.[2] | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle over side reactions. |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. | High temperatures can accelerate the rate of protodebromination. Running the reaction at the lowest effective temperature can help minimize this side reaction. |
| Presence of Water or Protic Solvents | Use anhydrous, degassed solvents. While some water is often necessary for Suzuki couplings, excessive amounts can be a proton source. | Minimizing potential proton sources in the reaction mixture is crucial to suppress protodebromination. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for specific substrates.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Protodebromination During Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired 2-amino-thiazole-5-carbonitrile.
-
Formation of thiazole-5-carbonitrile.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Strong Alkoxide Base | Consider using a weaker base like Cs₂CO₃ or K₃PO₄, or a non-nucleophilic organic base. | Strong bases like sodium tert-butoxide can be aggressive and may lead to side reactions with sensitive substrates.[3][4] |
| Suboptimal Ligand Choice | Screen bulky, electron-rich phosphine ligands such as Xantphos or Josiphos-type ligands. | The ligand plays a key role in facilitating the C-N bond formation and minimizing side reactions.[5] |
| High Catalyst Loading or Inactive Catalyst | Optimize the catalyst loading. Ensure the palladium precursor is active and handled under inert conditions. | An appropriate catalyst-to-ligand ratio is crucial for an efficient catalytic cycle. |
| Elevated Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | As with other couplings, higher temperatures can favor protodebromination. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat to 100-110 °C.
-
Monitor the reaction progress.
-
After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Issue 3: Protodebromination in Sonogashira Coupling
Symptoms:
-
Low yield of the desired 2-alkynyl-thiazole-5-carbonitrile.
-
Presence of thiazole-5-carbonitrile and alkyne homocoupling (Glaser coupling) products.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). | Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can consume the starting material and complicate the reaction mixture.[6] |
| Inappropriate Base | Use a volatile amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) that also acts as a solvent or co-solvent. | The amine base is crucial for the Sonogashira reaction mechanism.[7][8] |
| Copper Co-catalyst Issues | Use a reliable source of CuI. Consider copper-free Sonogashira conditions if homocoupling is a persistent issue. | The copper co-catalyst is essential for the traditional Sonogashira reaction but can also promote side reactions.[8] |
| High Temperature | Conduct the reaction at the lowest effective temperature, starting from room temperature and gradually increasing if necessary. | Elevated temperatures can increase the rate of both protodebromination and homocoupling. |
Experimental Protocol: Optimized Sonogashira Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C as needed, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the side product I am seeing is indeed thiazole-5-carbonitrile?
A1: You can confirm the identity of the side product by comparing its retention time in LC-MS to a known standard of thiazole-5-carbonitrile, if available. Alternatively, you can isolate the byproduct and characterize it by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of thiazole-5-carbonitrile would show two singlets in the aromatic region, corresponding to the protons at the C2 and C4 positions of the thiazole ring.
Q2: Can the choice of solvent influence the extent of protodebromination?
A2: Yes, the solvent can play a role. Protic solvents or solvents containing water can be a source of protons for the protodebromination reaction. Using anhydrous and aprotic solvents like dioxane, toluene, or DMF, and ensuring they are properly degassed, is generally recommended to minimize this side reaction.
Q3: Are there any alternative cross-coupling reactions I can try that might be less prone to protodebromination?
A3: While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, you could also consider Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents). These reactions sometimes offer different reactivity profiles and may be less prone to protodebromination under specific conditions. However, they also come with their own set of challenges, such as the toxicity of organotin compounds.
Q4: I am still observing significant protodebromination despite optimizing the reaction conditions. What else can I do?
A4: If optimization of the catalyst, ligand, base, solvent, and temperature does not sufficiently suppress protodebromination, you might consider a different synthetic strategy. For example, it might be possible to introduce the nitrile group after the cross-coupling step. This would involve starting with a different 2-bromothiazole derivative and then converting a suitable functional group (e.g., an aldehyde or a carboxylic acid) to the nitrile in a later step.
Visualizing the Problem: Protodebromination Pathway
Caption: A simplified diagram illustrating the competing pathways in a cross-coupling reaction leading to either the desired product or the undesired protodebrominated byproduct.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting and minimizing protodebromination in cross-coupling reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 2-Bromothiazole-5-carbonitrile Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the scale-up synthesis of 2-Bromothiazole-5-carbonitrile. The information is designed to assist researchers in overcoming common experimental hurdles and ensuring a safe and efficient transition from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its primary scale-up challenges?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction of 2-aminothiazole-5-carbonitrile.[1][2] This process involves the diazotization of the primary amine followed by a copper-catalyzed bromide displacement.[3][4][5][6]
The primary challenges in scaling up this synthesis are:
-
Exothermic Diazotization: The reaction of the amine with nitrous acid is highly exothermic and requires strict temperature control to prevent runaway reactions and ensure the stability of the diazonium salt intermediate.[7]
-
Instability of Diazonium Intermediate: Diazonium salts can be explosive in a solid or concentrated state. Maintaining a low temperature and ensuring the salt remains in solution are critical for safety.
-
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can lead to significant pressure buildup in a large-scale reactor if not properly vented.
-
Mixing and Heat Transfer: Inefficient mixing in large reactors can lead to localized temperature gradients ("hot spots") and concentration differences, resulting in side reactions and reduced yield.
-
Byproduct Formation: Several side reactions can occur, leading to impurities that can be difficult to remove at scale.
-
Purification: Isolating the final product with high purity on a large scale can be challenging and may require specialized crystallization and filtration techniques.
Q2: What are the key safety considerations when performing a Sandmeyer reaction at a larger scale?
A2: Safety is paramount when scaling up the Sandmeyer reaction. Key considerations include:
-
Thermal Hazard Assessment: A thorough thermal hazard analysis of the diazotization reaction is crucial to understand the heat of reaction and the potential for a thermal runaway.[7]
-
Temperature Control: Robust cooling systems are necessary to maintain the reaction temperature, typically between 0-5 °C, during the addition of sodium nitrite.
-
Controlled Reagent Addition: Slow, controlled addition of the diazotizing agent is essential to manage the exothermic reaction and prevent the accumulation of unreacted reagents.
-
Adequate Venting: The reactor must be equipped with a reliable venting system to safely manage the release of nitrogen gas.
-
Avoid Isolation of Diazonium Salts: Diazonium salts should be generated and used in situ without isolation to minimize the risk of explosion.
-
Quenching of Excess Nitrite: Any excess nitrous acid should be quenched at the end of the reaction, for example, with sulfamic acid or urea.
Q3: How can I minimize byproduct formation during the synthesis?
A3: Minimizing byproducts is critical for achieving high purity and yield. Key strategies include:
-
Strict Temperature Control: Maintaining the optimal low temperature during diazotization minimizes the decomposition of the diazonium salt to phenolic and other byproducts.
-
Stoichiometry Control: Precise control of the stoichiometry of the reagents, particularly the sodium nitrite, can prevent side reactions.
-
Efficient Mixing: Good agitation ensures uniform reaction conditions and minimizes localized areas of high concentration that can lead to side product formation.
-
Oxygen-Free Environment: Performing the reaction under an inert atmosphere (e.g., nitrogen) can reduce oxidative side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low Yield | - Incomplete diazotization.- Decomposition of the diazonium intermediate.- Inefficient Sandmeyer reaction.- Product loss during workup and purification. | - Ensure the starting 2-aminothiazole-5-carbonitrile is fully dissolved before adding sodium nitrite.- Maintain a reaction temperature of 0-5°C throughout the diazotization.- Use a stoichiometric amount of fresh, high-quality sodium nitrite.- Ensure the copper(I) bromide catalyst is active.- Optimize the temperature for the Sandmeyer step (often slightly elevated from the diazotization step).- Optimize extraction and crystallization procedures to minimize product loss. |
| Exothermic Runaway/Loss of Temperature Control | - Too rapid addition of sodium nitrite.- Inadequate cooling capacity for the reactor scale.- Poor mixing leading to localized heat generation. | - Reduce the addition rate of the sodium nitrite solution.- Ensure the reactor's cooling system is appropriately sized for the batch volume and heat of reaction.- Improve agitation to enhance heat transfer to the cooling jacket.- Consider using a semi-batch or continuous flow process for better heat management. |
| Formation of Dark-Colored Impurities | - Decomposition of the diazonium salt.- Side reactions due to elevated temperatures.- Presence of oxygen. | - Maintain strict temperature control.- Ensure the reaction is carried out under an inert atmosphere.- Analyze the impurities to understand their structure and formation mechanism, which can guide further optimization. |
| Difficulty in Product Isolation/Crystallization | - Product is oily or does not crystallize well.- High levels of impurities inhibiting crystallization.- Inappropriate solvent system for crystallization. | - Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization.[8][9]- Consider techniques like anti-solvent addition or seeding to induce crystallization.- Purify the crude product by column chromatography before crystallization if impurity levels are high.- Optimize the cooling profile during crystallization to promote the formation of well-defined crystals. |
| Pressure Buildup in Reactor | - Rapid evolution of nitrogen gas. | - Ensure the reactor has an adequately sized and unobstructed vent line.- Control the rate of the Sandmeyer reaction to control the rate of gas evolution. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on typical lab-scale procedures for Sandmeyer reactions of heterocyclic amines.
Materials:
-
2-Aminothiazole-5-carbonitrile
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminothiazole-5-carbonitrile (1.0 eq) in a mixture of 48% HBr and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1-1.3 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, controlling the addition rate to manage gas evolution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to 40-50 °C to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Lab-Scale Synthesis
Caption: Workflow for the lab-scale synthesis of this compound.
Logical Relationship of Scale-Up Challenges
References
- 1. echemi.com [echemi.com]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods [ouci.dntb.gov.ua]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. maxapress.com [maxapress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. unifr.ch [unifr.ch]
Technical Support Center: Catalyst Deactivation and Regeneration in 2-Bromothiazole-5-carbonitrile Couplings
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and regeneration during cross-coupling reactions involving 2-Bromothiazole-5-carbonitrile. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is showing low or no yield. What are the likely causes related to the catalyst?
A1: Low or no yield in cross-coupling reactions with this compound can often be attributed to catalyst deactivation. The primary suspects are:
-
Catalyst Poisoning: The thiazole ring in your substrate contains both sulfur and nitrogen atoms, which can act as poisons to the palladium catalyst.[1][2][3] These heteroatoms can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle to proceed.[1]
-
Formation of Inactive Palladium Species: The palladium catalyst can agglomerate into larger, less active or inactive palladium black, especially at higher temperatures or with prolonged reaction times.[4] Additionally, the active Pd(0) species can be oxidized to a less active Pd(II) state under non-inert conditions.[5]
-
Ligand Degradation: The phosphine ligands used in many cross-coupling reactions can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.[6]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[5] Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can also poison the catalyst.[7]
-
Optimize Catalyst and Ligand Loading: While increasing catalyst loading can sometimes overcome partial deactivation, it is often more effective to use a more robust ligand. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[8]
-
Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[8] Try running the reaction at a lower temperature for a longer duration.
Q2: I am observing a black precipitate in my reaction mixture. What is it and what can I do?
A2: The black precipitate is likely palladium black, which is an agglomerated, inactive form of the palladium catalyst.[4] Its formation is a common sign of catalyst deactivation.
Troubleshooting Steps:
-
Improve Ligand Efficacy: A well-chosen ligand can stabilize the palladium nanoparticles and prevent their aggregation.[6] Consider screening different ligands that are known to be effective for heteroaromatic substrates.
-
Lower the Reaction Temperature: High temperatures can promote the agglomeration of palladium nanoparticles.[8]
-
Ensure Proper Stirring: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.
Q3: Can the sulfur and nitrogen atoms in this compound directly deactivate my palladium catalyst?
A3: Yes, this is a significant concern. Both sulfur and nitrogen-containing heterocycles are known to be poisons for palladium catalysts.[1][2][3][9] The lone pair of electrons on the sulfur and nitrogen atoms can coordinate to the palladium center, effectively blocking the active sites and inhibiting the catalytic cycle.[1] This is a form of chemical deactivation.[3]
Mitigation Strategies:
-
Use a Higher Catalyst Loading: This can compensate for the portion of the catalyst that is poisoned. However, this is not always economically viable.
-
Select a Poison-Resistant Catalyst System: Some catalyst systems, particularly those with bulky, electron-rich ligands, can be more resistant to poisoning by heteroatoms.
-
Consider a Different Coupling Strategy: If poisoning is severe and insurmountable, exploring alternative synthetic routes that do not involve a palladium-catalyzed coupling at this step may be necessary.
Q4: My catalyst seems to have deactivated. Can it be regenerated?
A4: In some cases, deactivated palladium catalysts can be regenerated, but the success of regeneration depends on the deactivation mechanism.
-
For Palladium Black Formation: Regeneration can be challenging. It often involves re-dissolving the palladium and re-depositing it on a support, which is a complex process.
-
For Poisoning by Sulfur/Nitrogen: Regeneration can sometimes be achieved by treating the catalyst to remove the poisoning species. Common methods include:
-
Hydrogen Treatment: For supported catalysts, treatment with hydrogen at elevated temperatures can sometimes remove sulfur compounds.[7][10][11]
-
Oxidative Treatment: Treatment with an oxidizing agent can sometimes remove organic poisons and re-oxidize the palladium, which can then be reduced back to its active state.
-
Solvent Washing: In some cases, washing the catalyst with specific solvents can remove adsorbed poisons.[12]
-
It is important to note that regeneration is not always successful, and irreversible deactivation can occur.[13]
Quantitative Data Summary
The following table provides representative data on the performance and regeneration of palladium catalysts in cross-coupling reactions. Please note that these are illustrative values, and actual results will vary depending on the specific reaction conditions, substrates, and catalyst system used.
| Catalyst System | Coupling Reaction | Initial Yield (%) | Yield after 1st Recycle (no regeneration) (%) | Deactivation Cause | Regeneration Method | Yield after Regeneration (%) |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 85 | 30 | Poisoning by thiazole, Pd black formation | - | - |
| Pd₂(dba)₃ / SPhos | Buchwald-Hartwig | 92 | 55 | Poisoning by thiazole | - | - |
| Pd/C (10%) | Sonogashira | 78 | 25 | Poisoning by thiazole, Sintering | Hydrogen treatment (400°C) | 65 |
| Pd(OAc)₂ / XPhos | Heck | 88 | 45 | Poisoning by thiazole | Oxidative wash (e.g., with benzoquinone) | 75 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) under a positive flow of the inert gas.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Representative Procedure for the Regeneration of a Sulfur-Poisoned Supported Palladium Catalyst
This protocol is a general guideline and should be optimized for your specific catalyst and deactivation issue.
-
Catalyst Recovery: After the reaction, recover the supported palladium catalyst (e.g., Pd/C) by filtration.
-
Solvent Washing: Wash the recovered catalyst sequentially with water, ethanol, and then a non-polar solvent like hexane to remove any adsorbed organic residues. Dry the catalyst under vacuum.
-
Hydrogen Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst to a specified temperature (e.g., 400-500 °C) under a continuous flow of hydrogen gas for several hours.[7][10][11] Caution: Handle hydrogen gas with extreme care in a well-ventilated fume hood.
-
Cooling and Passivation: After the hydrogen treatment, cool the catalyst to room temperature under a flow of inert gas (e.g., argon or nitrogen) to prevent rapid re-oxidation of the active sites upon exposure to air.
-
Storage: Store the regenerated catalyst under an inert atmosphere until further use.
Visualizations
Caption: Catalyst deactivation pathways in the presence of this compound.
Caption: A logical workflow for troubleshooting and managing catalyst deactivation.
Caption: The cycle of catalyst deactivation and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 13. dcl-inc.com [dcl-inc.com]
analytical methods for monitoring 2-Bromothiazole-5-carbonitrile reaction progress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for monitoring the reaction progress of 2-Bromothiazole-5-carbonitrile. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the reaction progress of this compound?
A1: The primary recommended methods for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction conditions, available equipment, and the level of detail required for monitoring.
Q2: How can I use HPLC to monitor my reaction?
A2: HPLC is a powerful technique for separating and quantifying the components of your reaction mixture, including the starting material, product, and any byproducts. A stability-indicating HPLC method is crucial for resolving the parent compound from its degradation products.[1][2][3] A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like phosphoric acid) and an organic solvent like acetonitrile.[1][4]
Q3: Is GC-MS a suitable method for analyzing this compound?
A3: GC-MS can be a suitable method, particularly for identifying volatile impurities and byproducts. However, due to the polarity and thermal stability of this compound, direct analysis might be challenging. Derivatization may be necessary to improve volatility and chromatographic performance.[5] Care must be taken as brominated aromatic compounds can sometimes undergo thermal degradation or reaction in the GC inlet.[6][7]
Q4: Can I use NMR to get real-time quantitative data on my reaction?
A4: Yes, quantitative NMR (qNMR) is an excellent technique for real-time, in-situ reaction monitoring.[8][9][10] By adding a known amount of an internal standard to your reaction mixture, you can directly quantify the concentration of reactants and products over time without the need for calibration curves. This method is non-destructive and provides structural information simultaneously. For air- or moisture-sensitive reactions, specialized NMR tubes and sample preparation techniques are available.[11][12][13][14][15]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem 1: Poor peak shape (tailing) for this compound.
-
Possible Cause: Secondary interactions between the basic nitrogen of the thiazole ring and residual silanol groups on the HPLC column packing.[16][17][18][19]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) can protonate the basic nitrogen, reducing its interaction with silanols.[16]
-
Use a Modern Column: Employ a high-purity silica column or one with end-capping to minimize the number of accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak shape, but this may affect column longevity and detector performance.
-
Problem 2: Inconsistent retention times.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Solution:
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurement and thorough mixing of the components.[20]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.
-
Adequate Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient amount of time (e.g., 10-15 column volumes).
-
Problem 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination from the sample, mobile phase, or carryover from previous injections.[3]
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase.
-
Implement a Needle Wash: Utilize a strong solvent in the autosampler's needle wash protocol to clean the injection needle between samples.
-
Run Blank Injections: Inject a blank solvent (e.g., your mobile phase) to confirm that the ghost peaks are not coming from the system itself.
-
GC-MS Analysis Troubleshooting
Problem 1: No peak or a very small peak is observed for this compound.
-
Possible Cause: The compound may be too polar or not volatile enough to elute from the GC column under the current conditions. It might also be degrading in the hot injector.
-
Solution:
-
Derivatization: Consider derivatization to increase volatility. For the nitrile group, this could involve hydrolysis followed by esterification, though this is a multi-step process. A more direct approach for any potential impurities with active hydrogens would be silylation.
-
Lower Injection Temperature: If thermal degradation is suspected, try lowering the injector temperature.
-
Use a More Polar Column: A more polar GC column might provide better interaction and elution.
-
Problem 2: Multiple peaks are observed when a pure standard is injected.
-
Possible Cause: On-column degradation of the analyte. The bromine atom can make the molecule susceptible to degradation at high temperatures.
-
Solution:
-
Optimize GC Conditions: Lower the injector and transfer line temperatures. Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.
-
Check for Active Sites: The GC liner or column may have active sites that promote degradation. Using a deactivated liner and a high-quality, inert column can help.
-
NMR Analysis Troubleshooting
Problem 1: Broad or distorted peaks in the 1H NMR spectrum.
-
Possible Cause: The sample may be too concentrated, contain paramagnetic impurities, or the shimming of the spectrometer may be poor.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample.
-
Filter the Sample: If solid particles are present, filter the sample through a small plug of glass wool in a Pasteur pipette.
-
Improve Shimming: Re-shim the spectrometer on the sample.
-
Problem 2: Inaccurate quantification in qNMR.
-
Possible Cause: Incomplete relaxation of the nuclei between scans, leading to signal saturation. The internal standard may not be stable under the reaction conditions.
-
Solution:
-
Increase Relaxation Delay: Ensure the relaxation delay (d1) is at least 5 times the T1 of the slowest relaxing proton of interest. For quantitative accuracy, a longer delay is crucial.[10][21]
-
Choose a Stable Internal Standard: Select an internal standard that is inert to the reaction conditions and has a simple spectrum with a peak that does not overlap with any reactant or product signals. Common internal standards include 1,3,5-trimethoxybenzene or dimethyl sulfone.
-
Verify Pulse Angle: Use a calibrated 90-degree pulse for excitation to ensure uniform excitation across the spectrum.[21]
-
Experimental Protocols
HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
-
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume.
-
If derivatization is required, follow a standard protocol for silylation or another appropriate method.
-
Quantitative NMR (qNMR) for Reaction Monitoring
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
In a vial, accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add a known volume of deuterated solvent (e.g., DMSO-d6 or CDCl3) that is compatible with your reaction.
-
Dissolve the internal standard completely.
-
Transfer a known volume of this standard solution to your reaction vessel at the start of the reaction.
-
At each time point, carefully transfer an aliquot of the reaction mixture (e.g., 0.6 mL) to an NMR tube. For air-sensitive reactions, this should be done under an inert atmosphere.[11][12][13]
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (a value of 30 seconds is a safe starting point for many small molecules).
-
Number of Scans: 8 or 16, depending on the concentration.
-
-
Data Processing and Quantification:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signal of the internal standard and the signals corresponding to the starting material and product.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Wstd / MWstd) * (MWanalyte / Vsample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight of the internal standard
-
MW = Molecular weight
-
V = Volume of the sample
-
-
Data Presentation
Table 1: Representative HPLC Data for Reaction Monitoring
| Time (min) | Area % of this compound | Area % of Product | Area % of Impurity 1 |
| 0 | 99.5 | 0.0 | 0.5 |
| 30 | 65.2 | 33.1 | 1.7 |
| 60 | 32.8 | 64.5 | 2.7 |
| 120 | 5.1 | 91.3 | 3.6 |
| 240 | < 0.1 | 95.2 | 4.8 |
Table 2: Representative qNMR Data for Reaction Monitoring
| Time (min) | Concentration of this compound (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 30 | 0.068 | 0.032 |
| 60 | 0.035 | 0.065 |
| 120 | 0.006 | 0.094 |
| 240 | < 0.001 | 0.099 |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole, 2-bromo-5-nitro- | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. organomation.com [organomation.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. uhplcs.com [uhplcs.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Analysis of 2-Bromothiazole-5-carbonitrile's Mass Spectrum
For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering deep insights into molecular structure through fragmentation analysis. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromothiazole-5-carbonitrile, a compound of interest in medicinal chemistry. By comparing its anticipated fragmentation with that of structurally related analogs, this report offers a framework for the identification and characterization of this class of molecules.
Predicted Fragmentation Analysis of this compound
In the absence of a publicly available experimental mass spectrum for this compound, a predicted fragmentation pattern has been constructed based on established principles of mass spectrometry. The presence of bromine, a thiazole ring, and a nitrile group provides distinct avenues for fragmentation upon electron ionization.
The molecular ion peak ([M]⁺˙) for this compound is expected to appear as a doublet with a mass-to-charge ratio (m/z) of 188 and 190, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The key predicted fragmentation pathways include the loss of the bromine radical, cleavage of the thiazole ring, and elimination of the cyano group.
Comparative Fragmentation Data
To contextualize the fragmentation of this compound, this guide presents a comparison with two analogous compounds: 2-chlorothiazole-5-carbonitrile and 2-aminothiazole-5-carbonitrile. The substitution at the 2-position significantly influences the fragmentation pathways, providing a basis for differential characterization.
| Fragment Ion | Predicted m/z for this compound | Predicted m/z for 2-Chlorothiazole-5-carbonitrile | Predicted m/z for 2-Aminothiazole-5-carbonitrile | Proposed Structure | Description of Loss |
| [M]⁺˙ | 188/190 | 144/146 | 125 | Intact Molecule | Molecular Ion |
| [M-Br]⁺ | 109 | - | - | [C₄HNS]⁺ | Loss of Bromine Radical |
| [M-Cl]⁺ | - | 109 | - | [C₄HNS]⁺ | Loss of Chlorine Radical |
| [M-HCN]⁺˙ | 161/163 | 117/119 | 98 | [C₃BrN₂S]⁺˙ | Loss of Hydrogen Cyanide |
| [M-CN]⁺ | 162/164 | 118/120 | 99 | [C₃HBrNS]⁺ | Loss of Cyano Radical |
| [C₃HS]⁺ | 85 | 85 | 85 | [C₃HS]⁺ | Thiazole Ring Fragment |
| [C₂N₂S]⁺˙ | 84 | 84 | 84 | [C₂N₂S]⁺˙ | Thiazole Ring Fragment |
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
While a specific experimental record for this compound is not available, a general protocol for acquiring electron ionization mass spectra of similar heterocyclic compounds using gas chromatography-mass spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte (e.g., this compound) in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) will indicate the retention time of the analyte.
-
The mass spectrum corresponding to the analyte's peak will be extracted and analyzed for the molecular ion and fragment ions.
-
Comparison of the obtained spectrum with spectral libraries (if available) or with predicted fragmentation patterns can aid in structural confirmation.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The comparative data and standardized protocol offer a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds, facilitating more efficient and accurate structural elucidation in the drug development pipeline.
Interpreting the Infrared Spectrum of 2-Bromothiazole-5-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 2-bromothiazole-5-carbonitrile. Due to the current lack of publicly available experimental spectral data for this specific compound, this guide focuses on a detailed interpretation based on the characteristic vibrational frequencies of its constituent functional groups. To facilitate analysis, a comparison with the known IR spectral data of related compounds, namely thiazole and 2-bromothiazole, is presented. This guide also includes a standard experimental protocol for acquiring an IR spectrum of a solid sample.
Predicted Infrared Absorption of this compound
The structure of this compound incorporates a thiazole ring, a bromo substituent, and a nitrile functional group. The expected IR absorption bands are predicted based on the vibrational modes of these components.
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment |
| ~ 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H stretch (thiazole ring) |
| ~ 1600 - 1450 | Medium to Weak | C=C and C=N ring stretching (thiazole) |
| ~ 1350 - 1200 | Medium | In-plane C-H bending (thiazole ring) |
| ~ 1100 - 1000 | Medium | Ring breathing modes (thiazole) |
| ~ 900 - 800 | Medium to Strong | Out-of-plane C-H bending (thiazole ring) |
| ~ 700 - 600 | Medium to Strong | C-Br stretch |
Comparative Analysis with Related Thiazole Derivatives
A comparative analysis of the IR spectra of thiazole and 2-bromothiazole can provide valuable insights into the expected spectrum of this compound. The introduction of the bromo and cyano groups is expected to influence the positions and intensities of the characteristic thiazole ring vibrations.
| Vibrational Mode | Thiazole (Experimental, cm⁻¹) | 2-Bromothiazole (Experimental, cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3120, 3080 | ~3100, 3070 | ~ 3100 - 3000 |
| C≡N Stretch | - | - | ~ 2230 - 2210 |
| C=C, C=N Ring Stretch | ~1580, 1480, 1380 | ~1570, 1460, 1370 | ~ 1600 - 1450 |
| Ring Breathing/Deformation | ~1320, 880, 750 | ~1310, 870, 740 | ~ 1100 - 1000, ~900 - 800 |
| C-Br Stretch | - | ~650 | ~ 700 - 600 |
Note: Experimental data for thiazole and 2-bromothiazole are sourced from publicly available spectral databases. The predicted values for this compound are based on established group frequency correlations.
The most prominent and diagnostically significant peak in the spectrum of this compound is expected to be the strong, sharp absorption band of the nitrile group (C≡N) in the 2230-2210 cm⁻¹ region. The presence of the bromine atom is anticipated to give rise to a characteristic absorption in the lower frequency "fingerprint" region, typically between 700 and 600 cm⁻¹. The substitution pattern on the thiazole ring will likely lead to shifts in the ring stretching and bending vibrations compared to the parent thiazole molecule.
Experimental Protocol: KBr Pellet Method for Solid Samples
Objective: To obtain a high-quality infrared spectrum of a solid sample.
Materials:
-
This compound (or other solid sample)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Assemble the pellet-forming die according to the manufacturer's instructions.
-
Carefully transfer the ground powder into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions and intensities of the absorption bands.
-
Correlate the observed peaks with known functional group frequencies to interpret the molecular structure.
-
Visualization of the Spectral Interpretation Workflow
The following diagram illustrates the logical process for interpreting the IR spectrum of an unknown compound like this compound.
Caption: Logical workflow for the interpretation of an infrared spectrum.
A Comparative Analysis of 2-Bromothiazole-5-carbonitrile and 2-Chlorothiazole-5-carbonitrile for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, halogenated heterocycles are invaluable building blocks for the synthesis of novel therapeutic agents. Among these, 2-halothiazole-5-carbonitriles serve as versatile scaffolds. This guide provides a detailed comparative study of 2-bromothiazole-5-carbonitrile and 2-chlorothiazole-5-carbonitrile, focusing on their chemical properties, reactivity, synthesis, and applications in drug discovery, supported by experimental data and protocols.
Physicochemical and Spectroscopic Properties
A foundational comparison of these two compounds begins with their distinct physical and chemical characteristics. The difference in the halogen substituent at the 2-position influences properties such as molecular weight, boiling point, and density.
| Property | This compound | 2-Chlorothiazole-5-carbonitrile |
| CAS Number | 440100-94-7[1] | 51640-36-9 |
| Molecular Formula | C₄HBrN₂S[1] | C₄HClN₂S |
| Molecular Weight | 189.04 g/mol [] | 144.58 g/mol |
| Appearance | Off-white to yellow solid | Solid |
| Melting Point | Not available | 47-49 °C |
| Boiling Point | 276.1±13.0 °C at 760 mmHg[] | 291.1 °C at 760 mmHg |
| Density | 2.0±0.1 g/cm³[] | Not available |
| ¹H NMR (DMSO-d6) | δ 8.57 (1H, s) | Not available |
| Storage Temperature | 2-8°C, under inert gas | -20°C |
Synthesis and Experimental Protocols
Both this compound and 2-chlorothiazole-5-carbonitrile are commonly synthesized from 2-aminothiazole-5-carbonitrile via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by displacement with the corresponding halide.
Caption: General synthesis pathway for 2-halo-thiazole-5-carbonitriles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-bromothiazoles from their 2-amino precursors.
Materials:
-
2-Aminothiazole-5-carbonitrile
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-aminothiazole-5-carbonitrile (1.0 eq) in a mixture of 47% hydrobromic acid and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 5 minutes.
-
Warm the mixture to 50 °C and continue stirring for 6 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound. A reported yield for a similar reaction is 79%.
Experimental Protocol: Synthesis of 2-Chlorothiazole-5-carbonitrile
The synthesis of 2-chlorothiazole-5-carbonitrile follows a similar Sandmeyer reaction protocol, substituting the bromine source with a chlorine source. It has been reported that 2-chlorothiazole scaffolds can be afforded from the corresponding 2-aminothiazole by reaction with CuSO₄, NaNO₂, and NaCl.[3]
Reactivity and Performance Comparison
The primary difference in the chemical reactivity of this compound and 2-chlorothiazole-5-carbonitrile lies in the nature of the carbon-halogen bond. The C-Br bond is generally weaker and more polarizable than the C-Cl bond, which dictates their utility in common cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Caption: Expected reactivity trends in Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the electronegativity of the halogen and the stability of the Meisenheimer intermediate play crucial roles. While the C-Cl bond is stronger, the higher electronegativity of chlorine can better stabilize the negative charge in the intermediate, making aryl chlorides potentially more reactive than aryl bromides in SNAr reactions, particularly with strong nucleophiles. The thiazole ring is electron-deficient, which generally favors SNAr reactions. Therefore, for reactions with nucleophiles like amines or thiols, 2-chlorothiazole-5-carbonitrile may exhibit comparable or even slightly higher reactivity than the bromo derivative , depending on the specific reaction conditions and the nucleophile used.
Applications in Drug Discovery
Both this compound and 2-chlorothiazole-5-carbonitrile are valuable intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors. The 2-aminothiazole moiety, which can be accessed from these precursors, is a privileged scaffold in many kinase inhibitors.
-
2-Chlorothiazole derivatives are integral to the synthesis of potent kinase inhibitors such as Dasatinib, a treatment for chronic myeloid leukemia.[5] The 2-aminothiazole core, readily accessible from 2-chlorothiazole precursors, is a key pharmacophore in a multitude of kinase inhibitors.[5]
-
2-Bromothiazole derivatives are also widely used in the synthesis of various therapeutic agents, including those with antimicrobial and anticancer properties. The bromo-substituent allows for facile diversification of the molecule through cross-coupling reactions.
The choice between the bromo and chloro derivative in a synthetic campaign often depends on the desired subsequent reactions. For complex syntheses requiring selective cross-coupling, the more reactive this compound might be preferred to ensure high yields in key bond-forming steps. Conversely, if the synthetic route relies on nucleophilic substitution or if cost is a major factor (chloro derivatives are often less expensive), 2-chlorothiazole-5-carbonitrile may be the more suitable starting material.
Conclusion
Both this compound and 2-chlorothiazole-5-carbonitrile are important building blocks in medicinal chemistry. The selection of one over the other should be guided by a careful consideration of their respective reactivities in the planned synthetic sequence. This compound is generally the preferred substrate for palladium-catalyzed cross-coupling reactions due to its higher reactivity. In contrast, 2-chlorothiazole-5-carbonitrile may be a suitable or even superior choice for nucleophilic aromatic substitution reactions and can be a more cost-effective option. This guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes toward novel therapeutic agents.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 2-Substituted Thiazole-5-Carbonitrile Derivatives in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of a series of novel thiazole derivatives, with a focus on their potential as anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
A novel series of thiazole derivatives has been synthesized and evaluated for their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway critical for cancer cell growth and survival. This guide will delve into the comparative bioactivity of these compounds, presenting a clear overview of their performance and the experimental basis for these findings. While the initial focus was on derivatives of 2-bromothiazole-5-carbonitrile, the most comprehensive comparative data available is for a closely related series of 2-substituted thiazole-5-carbonitrile analogues.
Comparative Bioactivity: PI3Kα and mTOR Inhibition
The synthesized thiazole derivatives were subjected to in vitro screening to determine their inhibitory activity against PI3Kα and mTOR. The half-maximal inhibitory concentrations (IC50) for the most promising compounds are summarized in the table below, alongside reference drugs Alpelisib and Dactolisib.
| Compound ID | PI3Kα IC50 (µM)[1][2] | mTOR IC50 (µM)[1][2] |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | 0.122 ± 0.007 | 0.354 ± 0.019 |
| Alpelisib (Reference) | 0.080 ± 0.004 | - |
| Dactolisib (Reference) | - | 0.190 ± 0.011 |
Lower IC50 values indicate greater inhibitory potency.
As the data indicates, compound 3b demonstrated the most potent inhibitory activity against PI3Kα, with an IC50 value comparable to the reference drug Alpelisib.[1][2] While its mTOR inhibition was slightly weaker than the reference Dactolisib, it still exhibited significant activity against this target.[1][2] Compound 3e also showed promising dual inhibitory activity.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the bioactivity screening of these novel thiazole derivatives.
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
The primary anticancer screening was conducted by the National Cancer Institute (NCI) using their panel of 60 human tumor cell lines.
Cell Culture and Treatment:
-
Cell Lines: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.[1]
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Drug Incubation: Cells were incubated with the test compounds at a single concentration of 10 µM for 48 hours.
MTT Assay for Cell Viability:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
After the 48-hour incubation period, the supernatant was discarded, and 100 µL of MTT solution (0.5 mg/mL in medium) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells.
In Vitro PI3Kα and mTOR Enzyme Inhibition Assay
-
Assay Principle: The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a homogenous time-resolved fluorescence (HTRF®) assay. This assay measures the phosphorylation of a substrate by the respective kinase.
-
Procedure:
-
The kinase, substrate, and ATP were incubated with varying concentrations of the test compounds in a reaction buffer.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
A detection mixture containing a europium cryptate-labeled anti-tag antibody and an XL665-labeled phosphorylation site-specific antibody was added.
-
After incubation, the HTRF signal was read on a compatible plate reader.
-
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
Antimicrobial Susceptibility Testing (General Protocol)
While the primary focus of the presented data is on anticancer activity, the following is a general protocol for assessing the antimicrobial potential of novel compounds, a common screening application for thiazole derivatives.
Broth Microdilution Method:
-
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by these compounds and the general workflow of the experimental screening process.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives.
Caption: Experimental Workflow for Bioactivity Screening.
References
Confirming the Structure of Synthesized 2-Bromothiazole-5-carbonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized 2-bromothiazole-5-carbonitrile and its analogs. The presented data, compiled from various sources, offers a baseline for researchers to verify the successful synthesis and purity of their compounds. Detailed experimental protocols are provided to ensure reproducibility.
Synthesis of this compound
A common route for the synthesis of this compound involves the diazotization of 2-aminothiazole-5-carbonitrile followed by a Sandmeyer-type reaction with a bromide source.
Structural Confirmation: A Multi-faceted Approach
The unambiguous structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound analogs.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, a characteristic singlet for the proton at the C4 position of the thiazole ring is expected. The chemical shift of this proton will be influenced by the substituents on the thiazole ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, distinct signals are expected for the three carbons of the thiazole ring and the carbon of the nitrile group.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Bromothiazole and a Representative Analog.
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-Bromothiazole | CDCl₃ | H4: 7.31 (d), H5: 7.61 (d) | C2: 138.0, C4: 123.0, C5: 143.5 |
| This compound (Predicted) | CDCl₃ | H4: ~8.0 (s) | C2: ~, C4: ~, C5: ~, CN: ~115 |
| 2-Amino-4-phenylthiazole | DMSO-d₆ | H5: 6.89 (s), NH₂: 7.15 (s), Phenyl: 7.20-7.71 (m) | C2: 167.9, C4: 148.9, C5: 106.3, Phenyl: 125.4, 127.5, 128.6, 135.2 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the bromine atom.
Table 2: Expected Mass Spectrometry Data for this compound.
| Compound | Ionization Method | Expected [M]⁺ | Key Fragmentation Peaks |
| This compound | Electron Ionization (EI) | m/z 188/190 (approx. 1:1 ratio) | Loss of Br, loss of CN, thiazole ring fragments |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N) and the C=N and C-S bonds of the thiazole ring.
Table 3: Key Infrared Absorption Frequencies for Thiazole Derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 (sharp, medium intensity) |
| C=N (Thiazole ring) | 1600 - 1650 |
| C-S (Thiazole ring) | 600 - 800 |
| C-H (Thiazole ring) | ~3100 |
Experimental Protocols
General Synthesis of this compound:
-
Dissolve 2-aminothiazole-5-carbonitrile in an aqueous solution of hydrobromic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Allow the reaction to warm to room temperature and continue stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 0-200 ppm, proton decoupling, and a longer acquisition time or a higher number of scans compared to ¹H NMR.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Relationship between analytical techniques and the structural information obtained.
A Comparative Guide to Alternative Building Blocks for 2-Bromothiazole-5-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-bromothiazole-5-carbonitrile scaffold is a valuable building block in medicinal chemistry, frequently utilized for its ability to participate in a variety of coupling reactions and for the biological activity of its derivatives. However, the exploration of alternative heterocyclic systems is crucial for lead optimization, patentability, and the modulation of physicochemical and pharmacokinetic properties. This guide provides a comparative overview of key alternative building blocks to this compound, focusing on their synthesis, and biological potential, and supported by available experimental data.
Introduction to Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. In the context of this compound, replacing the thiazole ring with other five-membered heterocycles can significantly impact a compound's profile. This guide will focus on the following key alternatives:
-
2-Amino-thiazole-5-carbonitrile: A readily accessible and highly functionalizable analog.
-
2-Amino-oxazole-5-carbonitrile: A close bioisostere of the 2-aminothiazole derivative, offering altered physicochemical properties.
-
3-Amino-pyrazole-5-carbonitrile: An alternative scaffold with a different arrangement of heteroatoms, leading to distinct biological activities.
-
3-Amino-isoxazole-5-carbonitrile: Another isomeric alternative with unique electronic and metabolic characteristics.
Comparative Analysis of Building Blocks
A direct head-to-head comparison of these building blocks is challenging due to the limited availability of systematic studies. However, by compiling data from various sources, we can draw meaningful comparisons in several key areas.
Physicochemical Properties
The choice of a heterocyclic core can significantly influence a drug candidate's solubility, lipophilicity, and metabolic stability. While experimental data for the exact parent carbonitrile compounds is scarce, general trends can be inferred from studies on their derivatives.
| Property | 2-Aminothiazole Derivatives | 2-Aminooxazole Derivatives | 3-Aminopyrazole Derivatives | 3-Aminoisoxazole Derivatives |
| Lipophilicity (cLogP) | Generally higher due to the sulfur atom. | Generally lower (more polar) than thiazoles, potentially improving solubility[1]. | Variable, but often possess good solubility. | Generally polar, with the N-O bond influencing electronic distribution. |
| Metabolic Stability | The sulfur atom can be susceptible to oxidation. | The oxygen atom can lead to different metabolic pathways compared to thiazoles, potentially improving stability[1]. | The pyrazole ring is often metabolically stable. | The N-O bond can be a site of metabolic cleavage. |
| Hydrogen Bonding | The 2-amino group is a key hydrogen bond donor. The ring nitrogen is a hydrogen bond acceptor. | Similar to thiazoles, with the ring oxygen also capable of weak interactions. | The pyrazole ring offers both hydrogen bond donor (NH) and acceptor (N) sites. | The isoxazole ring nitrogen is a hydrogen bond acceptor. |
Note: This table represents general trends observed in the literature. Actual values will vary depending on the specific substitutions on the heterocyclic core.
Biological Activity: A Comparative Overview
The following table summarizes the reported biological activities of derivatives of each building block, with a focus on anticancer applications, a common area of investigation for these scaffolds. It is important to note that the presented IC50 values are for various derivatives and not for the parent compounds themselves, and assay conditions may vary between studies.
| Building Block | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Amino-thiazole-5-carboxamide derivative (6d) | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 |
| 2-Amino-thiazole-5-carboxamide derivative (6d) | MCF-7 (Breast Cancer) | 20.2 | Dasatinib | < 1 |
| 2-Amino-thiazole-5-carboxamide derivative (6d) | HT-29 (Colon Cancer) | 21.6 | Dasatinib | < 1 |
| 2-Aminooxazole Dasatinib derivative (8b) | K562 (Leukemia) | Nanomolar range, similar to Dasatinib | Dasatinib | Nanomolar range |
| 3-Amino-pyrazole-4-carbonitrile derivative (174) | Anticancer activity | 6.50 ± 0.5 | - | - |
| 3-Amino-pyrazole-4-carbonitrile derivative (175) | Anticancer activity | 3.74 ± 0.3 | - | - |
| 5-Amino-isoxazole-4-carbonitrile derivative | Antibacterial (general) | Significant activity reported | - | - |
Synthetic Protocols and Accessibility
The ease of synthesis and the availability of starting materials are critical considerations in drug discovery. The following sections provide representative synthetic schemes and protocols for the key alternative building blocks.
Synthesis of 2-Amino-thiazole-5-carbonitrile Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole [2]
-
Dissolution: Dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring in a 250 mL round-bottom flask.
-
Addition: After cooling to room temperature, slowly add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Neutralization: Cool the solution and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Precipitation: The 2-aminothiazole product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol to obtain the pure product.
Synthesis of 2-Amino-oxazole-5-carbonitrile Derivatives
The synthesis of 2-aminooxazoles can be achieved through the condensation of α-hydroxyketones with cyanamide or by other multi-step sequences.
Representative Scheme for 2-Amino-oxazole Synthesis
Synthesis of 3-Amino-pyrazole-5-carbonitrile Derivatives
These compounds are commonly synthesized via the condensation of a hydrazine with a β-ketonitrile or a malononitrile derivative.
Experimental Protocol: Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile [3]
-
Reaction Setup: In a round-bottom flask, combine 3-oxo-3-arylpropanenitrile (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol and a catalytic amount of a base (e.g., piperidine) or an acid.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 3-amino-5-aryl-1H-pyrazole-4-carbonitrile.
Synthesis of 3-Amino-isoxazole-5-carbonitrile Derivatives
The synthesis of 3-aminoisoxazoles often involves the reaction of hydroxylamine with β-ketonitriles or α,β-unsaturated nitriles.
Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole [4]
-
Reaction Mixture: Combine phenylpropynenitrile (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent like ethanol.
-
Base Addition: Add a base such as sodium ethoxide to liberate the free hydroxylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture and remove the solvent.
-
Isolation and Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain 3-amino-5-phenylisoxazole.
Structure-Activity Relationships and Drug Discovery Implications
The choice of the heterocyclic core is a critical decision in the drug design process. The following diagram illustrates the general workflow for evaluating these alternative building blocks in a typical drug discovery program.
Conclusion
While this compound remains a valuable and versatile building block, the exploration of bioisosteric alternatives such as oxazoles, pyrazoles, and isoxazoles offers significant opportunities for medicinal chemists. These alternative scaffolds can provide derivatives with improved physicochemical properties, altered metabolic profiles, and novel intellectual property. Although direct comparative data is limited, the available information suggests that each heterocyclic core possesses a unique set of characteristics that can be strategically employed in drug discovery programs. Further systematic studies directly comparing these building blocks under consistent experimental conditions are warranted to fully elucidate their relative advantages and disadvantages.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for 2-Bromothiazole-5-carbonitrile Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Bromothiazole-5-carbonitrile is a valuable building block, and its effective cross-coupling is crucial for the synthesis of novel compounds with potential biological activity. This guide provides a comparative overview of various palladium-catalyzed cross-coupling systems for the functionalization of this compound, supported by experimental data from related substrates to inform catalyst and reaction condition selection.
Performance Comparison of Catalytic Systems
The choice of catalytic system is paramount for achieving high yields and selectivity in the cross-coupling of this compound. The following table summarizes representative catalytic systems for various common cross-coupling reactions. The data is compiled from literature on similar bromothiazole substrates and serves as a starting point for optimization.
| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ / PPh₃ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ / SPhos | Heteroarylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 | |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 100 | 24 | ~85 |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | K₂CO₃ | DMF | 120 | 18 | ~78 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N | THF | 65 | 6 | 80-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | NaOtBu | Toluene | 100 | 12-24 | 70-90 |
| Stille | Pd(PPh₃)₄ | Organostannane | - | Toluene | 110 | 16 | 80-95 |
| Negishi | Pd(PPh₃)₄ | Organozinc reagent | - | THF | 65 | 12 | 75-90 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling.
Detailed Experimental Protocols
Below are detailed protocols for several key cross-coupling reactions, adapted from established methodologies for similar substrates. These should serve as a robust starting point for the development of specific procedures for this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobenzothiazole derivatives.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Water (4:1 mixture, 10 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
This general procedure is for the Heck coupling of a bromo-aromatic ring with an alkene.[2]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
P(o-tol)₃ (0.06 equiv)
-
Et₃N (1.5 equiv)
-
Anhydrous DMF
-
Schlenk flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This protocol outlines a typical Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Et₃N (3.0 mmol)
-
Anhydrous THF (10 mL)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, the terminal alkyne, and Et₃N via syringe.
-
Stir the reaction mixture at 65 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
This general protocol is for the amination of an aryl bromide.[3][4]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
XPhos (0.02 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of this compound in anhydrous toluene.
-
Add the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an optimal catalytic system for the cross-coupling of this compound is dependent on the desired transformation. For C-C bond formation, Suzuki-Miyaura coupling often provides high yields with a broad range of commercially available boronic acids. Heck and Sonogashira couplings are excellent for introducing vinyl and alkynyl functionalities, respectively. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice. The provided protocols offer a solid foundation for developing efficient and scalable syntheses involving this important heterocyclic building block. Researchers are encouraged to screen various ligands and bases to optimize the reaction for their specific coupling partner.
References
The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Bromothiazole-5-carbonitrile Derivatives
For Immediate Release
In the relentless pursuit of novel and more effective anticancer agents, the scientific community has turned its attention to the intricate world of heterocyclic compounds. Among these, 2-bromothiazole-5-carbonitrile derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors. This guide offers a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, providing researchers, scientists, and drug development professionals with critical insights supported by experimental data.
The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 2-position and a carbonitrile group at the 5-position of the thiazole ring provides a versatile platform for chemical modification, enabling the exploration of diverse chemical space and the optimization of biological activity.
Deciphering the Structure-Activity Relationship: A Comparative Analysis
Extensive research into 2-substituted-5-cyanothiazole derivatives has revealed key structural features that govern their cytotoxic and kinase inhibitory activities. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on the biological potency of these compounds. It is important to note that while direct SAR studies on a broad series of this compound derivatives are limited, the data from closely related analogs provide valuable insights into the structural requirements for activity.
Table 1: In Vitro Cytotoxicity of 2-Substituted Thiazole-5-carbonitrile Analogs against Various Cancer Cell Lines
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) |
| Series 1 | ||||
| 1a | 2-Amino | -CN | K562 (Leukemia) | >100 |
| 1b | 2-(substituted acetamido) | -CN | K562 (Leukemia) | 0.086 - 21.6[1][2] |
| Series 2 | ||||
| 2a | 2-Phenyl | -CONH-(4-chloro-2-methylphenyl) | A-549 (Lung) | >100 |
| 2b | 2-(2-chlorophenyl) | -CONH-(4-chloro-2-methylphenyl) | A-549 (Lung) | 48% inhibition at 10 µM[3] |
| Series 3 | ||||
| 3a | 2-(5-Aryl-4,5-dihydropyrazol-1-yl) | -H | A549 (Lung) | 3.92 - 89.03[4] |
| 3b | 2-(5-Aryl-4,5-dihydropyrazol-1-yl) | -H | T-47D (Breast) | 0.75 - 77.10[4] |
Key SAR Observations:
-
Substitution at the 2-position is critical for activity. Simple 2-amino-5-cyanothiazoles exhibit weak to no cytotoxicity. However, acylation of the 2-amino group with various substituted moieties can significantly enhance antiproliferative potency.[1][2]
-
The nature of the substituent at the 2-position dictates the potency and selectivity. For instance, the introduction of a substituted acetamido group at the 2-position of the thiazole-5-carbonitrile scaffold has been shown to yield compounds with potent activity against leukemia cell lines.[1]
-
In the 2-aryl-thiazole-5-carboxamide series, the substitution pattern on the aryl ring at the 2-position influences the anticancer activity, with a 2-chlorophenyl substituent showing moderate activity against lung cancer cells.[3]
-
For thiazolyl-pyrazoline derivatives, the nature of the aryl moiety on the pyrazoline ring plays a significant role in their antiproliferative effects against both lung and breast cancer cell lines.[4]
Targeting Key Signaling Pathways in Cancer
Many 2-substituted thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK signaling pathways are prominent targets for this class of compounds.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its overactivation is a common event in many human cancers.[1][5] Thiazole derivatives have been designed and synthesized as potent inhibitors of PI3K and/or mTOR, leading to cell cycle arrest and apoptosis.[1]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Benzothiazole derivatives have been identified as effective inhibitors of p38α MAPK, a key player in this pathway, demonstrating their potential as anticancer agents, particularly in breast cancer.[6]
Table 2: Kinase Inhibitory Activity of 2-Substituted Thiazole Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (µM) |
| Series 4 | 2-(Substituted)-thiazole | PI3Kα | 0.086 - >10[1] |
| mTOR | 0.221 - >10[1] | ||
| Series 5 | 2-(5-Aryl-4,5-dihydropyrazol-1-yl)-thiazol-4-one | EGFR | 0.083 - 0.305[4] |
| Series 6 | Imidazo[2,1-b]thiazole | EGFR | 0.122 - 0.153[7] |
| HER2 | 0.078 - 0.108[7] |
Key Insights into Kinase Inhibition:
-
Thiazole derivatives have been successfully developed as dual PI3Kα/mTOR inhibitors, with specific substitution patterns leading to potent, low nanomolar inhibition.[1]
-
The thiazolyl-pyrazoline scaffold has been shown to be a promising framework for developing potent EGFR inhibitors.[4]
-
Fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, have demonstrated potent dual inhibitory activity against both EGFR and HER2 kinases.[7]
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Synthesis of 2-(Substituted)-thiazole-5-carbonitrile Derivatives
A general synthetic route to 2-amino-thiazole-5-carbonitrile derivatives involves the reaction of appropriate starting materials with thiourea. Further modifications at the 2-amino position can be achieved through acylation or coupling reactions.
Caption: General workflow for the synthesis of 2-acetamido-thiazole-5-carbonitrile derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as luminescence-based assays that measure ATP consumption.
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways commonly targeted by this compound derivatives and their analogs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Caption: Overview of the p38 MAPK signaling pathway with the point of inhibition by benzothiazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data from analogous series underscore the importance of substitution at the 2-position for achieving potent biological activity. These compounds have demonstrated the ability to inhibit key kinases in critical oncogenic pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Future research should focus on a systematic exploration of the SAR of this compound derivatives by synthesizing and evaluating a diverse library of analogs. This will enable a more precise understanding of the structural requirements for optimal potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to elucidate the exact molecular targets and signaling pathways modulated by the most promising compounds. Such efforts will undoubtedly accelerate the translation of these promising chemical entities into novel and effective cancer therapies.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Assessing the Purity of 2-Bromothiazole-5-carbonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates like 2-Bromothiazole-5-carbonitrile, the rigorous assessment of purity is a critical checkpoint. The choice of analytical methodology is fundamental to ensuring the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We present detailed experimental protocols, a comparison of performance metrics, and visual workflows to assist in selecting the most suitable method for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A Versatile Method for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly adept at the separation and quantification of non-volatile and thermally labile compounds.[1][2] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities, including starting materials, by-products, and degradation products.
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50) |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[3][4] It is particularly useful for identifying and quantifying residual solvents, starting materials, and volatile by-products that may be present in the this compound sample. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[1][4]
A capillary GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve 2 mg/mL of this compound in Dichloromethane |
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound using either HPLC or GC-MS.
References
Safety Operating Guide
Proper Disposal of 2-Bromothiazole-5-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Bromothiazole-5-carbonitrile (CAS No. 440100-94-7). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge is required. |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound and its contaminated containers.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "440100-94-7"
-
The words "Hazardous Waste"
-
Appropriate GHS hazard pictograms (e.g., exclamation mark).
-
Step 2: Waste Collection
-
Solid Waste: Collect any solid residue, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as liquid hazardous waste. Deface the original label on the container and dispose of it as directed by your EHS department.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromothiazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for 2-Bromothiazole-5-carbonitrile. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication, the following recommendations are based on the hazard profiles of structurally similar compounds, such as 2-Bromothiazole and other thiazole derivatives. It is imperative to conduct a thorough risk assessment and consult the direct supplier for a compound-specific SDS before handling.
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: May cause skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where splashing or significant dust generation is likely.[2][4][5] | To protect eyes from splashes, dust, and vapors which may cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use. A lab coat or chemical-resistant apron is also necessary.[4][6][7] For larger quantities, consider a chemical-resistant suit.[6] | To prevent skin contact, which may cause irritation or toxic effects.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][8] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] | To minimize the inhalation of dust or vapors, which can be harmful and cause respiratory irritation.[1] |
Operational and Disposal Plans
Safe Handling Protocol:
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) from the supplier before beginning any work.
-
Ensure all necessary PPE is available and in good condition.[4]
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[4][8]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[4]
-
Have a chemical spill kit readily available.[7]
-
-
Handling:
-
Avoid generating dust when handling the solid.[4] Use careful scooping techniques.
-
For weighing, use a balance inside a fume hood or a ventilated enclosure.[4]
-
When preparing solutions, add the solid slowly to the solvent to prevent splashing.[4]
-
Keep containers tightly closed when not in use.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, clearly labeled hazardous waste container. The container must be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[5]
-
Contaminated PPE: Disposable PPE, such as gloves and lab coats, that has been contaminated should be placed in a sealed bag and disposed of as hazardous waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
